Firsocostat (S enantiomer)
説明
Structure
3D Structure
特性
分子式 |
C28H31N3O8S |
|---|---|
分子量 |
569.6 g/mol |
IUPAC名 |
2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid |
InChI |
InChI=1S/C28H31N3O8S/c1-16-21-24(32)31(28(2,3)26(33)34)27(35)30(25(21)40-22(16)23-29-11-14-38-23)15-20(39-17-9-12-37-13-10-17)18-7-5-6-8-19(18)36-4/h5-8,11,14,17,20H,9-10,12-13,15H2,1-4H3,(H,33,34)/t20-/m1/s1 |
InChIキー |
ZZWWXIBKLBMSCS-HXUWFJFHSA-N |
製品の起源 |
United States |
Foundational & Exploratory
Firsocostat S Enantiomer: A Technical Overview
This guide provides a detailed examination of the chemical structure, mechanism of action, and experimental data related to the S enantiomer of firsocostat (B609510). Firsocostat, also known as GS-0976, is an investigational drug that has been evaluated for the treatment of non-alcoholic steatohepatitis (NASH). While the R enantiomer is the active form, understanding the properties of the S enantiomer is crucial for comprehensive drug development and analysis.
Chemical Structure
Firsocostat is a small molecule inhibitor of acetyl-CoA carboxylase. The S enantiomer is the less active stereoisomer of the drug.
IUPAC Name: 2-[1-[(2S)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid
Chemical Formula: C₂₈H₃₁N₃O₈S[1][2][3][4]
Molecular Weight: 569.63 g/mol [2][3]
SMILES: CC1=C(SC2=C1C(=O)N(C(=O)N2C--INVALID-LINK--OC4CCOCC4)C(C)(C)C(=O)O)C5=NC=CO5
InChI Key: ZZWWXIBKLBMSCS-DEOSSOPVSA-N
Mechanism of Action
Firsocostat is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][5][6] It binds to the biotin (B1667282) carboxylase (BC) domain of the enzyme, which prevents the dimerization required for its catalytic activity.[5][6] ACC is a critical enzyme in the fatty acid synthesis pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][7]
The inhibition of ACC by firsocostat leads to two primary effects:
-
Decreased de novo lipogenesis (DNL): By reducing the production of malonyl-CoA, firsocostat inhibits the synthesis of new fatty acids in the liver.[1]
-
Increased fatty acid oxidation: Malonyl-CoA is also an inhibitor of carnitine palmitoyltransferase 1 (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for oxidation. By lowering malonyl-CoA levels, firsocostat relieves the inhibition of CPT1, thereby promoting the breakdown of fatty acids.[1]
The net effect is a reduction in hepatic steatosis (fatty liver) and an improvement in overall lipid metabolism.[8]
Signaling Pathway Diagram
Caption: Mechanism of action of firsocostat.
Experimental Data
Preclinical Data
| Parameter | Value | Species/Cell Line | Reference |
| hACC1 IC₅₀ | 2.1 nM | Human | [8][9] |
| hACC2 IC₅₀ | 6.1 nM | Human | [8][9] |
| FASyn EC₅₀ | 66 nM | Hep-G2 cells | [9] |
Clinical Data (Phase 2 Trial for NASH)
| Parameter | Firsocostat 20 mg daily (12 weeks) | Placebo | Reference |
| Relative reduction in liver fat | 29% | - | [7] |
| Patients with ≥30% reduction in MRI-PDFF | 70% | - | [1] |
| Reduction in hepatic DNL | 22% | - | [1] |
| Reduction in liver stiffness (MRE) | 9% | - | [1] |
| Incidence of triglycerides >500 mg/dL | 16 patients | - | [1][7] |
Experimental Protocols
Synthesis of Firsocostat (GS-0976)
The synthesis of firsocostat has been previously reported.[8] While the detailed step-by-step protocol is proprietary, the general approach involves the synthesis of the thieno[2,3-d]pyrimidine (B153573) core, followed by the attachment of the side chains, including the chiral (R)-2-(2-methoxyphenyl)-2-((tetrahydro-2H-pyran-4-yl)oxy)ethyl group. The final step is the hydrolysis of an ester precursor to yield the carboxylic acid. The synthesis of the S enantiomer would involve the use of the corresponding (S)-chiral starting material.
In Vitro ACC Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of firsocostat against human ACC1 and ACC2.
Methodology:
-
Recombinant human ACC1 and ACC2 enzymes are expressed and purified.
-
The assay is performed in a buffer containing the enzyme, acetyl-CoA, ATP, and bicarbonate.
-
The reaction is initiated by the addition of the substrates.
-
The activity of the enzyme is measured by the incorporation of radiolabeled bicarbonate into malonyl-CoA.
-
Various concentrations of firsocostat are added to determine the dose-dependent inhibition.
-
IC₅₀ values are calculated by fitting the data to a four-parameter logistic equation.
In Vivo Study in a Murine Model of NASH
Objective: To evaluate the efficacy of firsocostat in a preclinical model of non-alcoholic steatohepatitis.
Model: MC4R knockout mice fed a Western diet.[8]
Methodology:
-
MC4R knockout mice are placed on a high-fat, high-fructose diet to induce NASH.
-
Mice are treated with firsocostat or vehicle control via oral gavage for a specified period.
-
At the end of the treatment period, tissues and blood are collected for analysis.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) for assessment of steatosis, inflammation, and ballooning, and with Sirius Red for fibrosis.
-
Biochemical Analysis: Hepatic triglyceride and hydroxyproline (B1673980) content are measured. Serum levels of liver enzymes (ALT, AST) and lipids are determined.
-
Gene Expression Analysis: mRNA levels of genes involved in lipogenesis and fibrosis are quantified by real-time PCR.
Experimental Workflow Diagram
Caption: General experimental workflow for firsocostat.
Clinical Development
Firsocostat (GS-0976) has been evaluated in Phase 2 clinical trials for the treatment of NASH.[1][10] These trials have assessed its efficacy as a monotherapy and in combination with other investigational drugs, such as the farnesoid X receptor (FXR) agonist cilofexor (B606690) and the glucagon-like peptide-1 (GLP-1) receptor agonist semaglutide.[11][12][13] The primary endpoints in these studies typically include improvements in liver histology, such as a reduction in the NAFLD Activity Score (NAS) and resolution of steatohepatitis without worsening of fibrosis.
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Firsocostat - Wikipedia [en.wikipedia.org]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. Firsocostat | C28H31N3O8S | CID 71528744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. researchgate.net [researchgate.net]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. go.drugbank.com [go.drugbank.com]
- 11. Semaglutide + Cilofexor/Firsocostat for NASH with Cirrhosis · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 12. ClinicalTrials.gov [clinicaltrials.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Firsocostat (S-enantiomer): A Deep Dive into its Mechanism of Action as a Novel Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Firsocostat (B609510) (GS-0976), a potent, liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2, has emerged as a promising therapeutic agent for non-alcoholic steatohepatitis (NASH). By targeting the rate-limiting step of de novo lipogenesis (DNL), firsocostat effectively reduces the synthesis of new fatty acids while simultaneously promoting their oxidation. This dual mechanism addresses the core pathophysiology of NASH by decreasing hepatic steatosis. This technical guide provides an in-depth exploration of the molecular mechanism of action of the S-enantiomer of firsocostat, supported by quantitative data, detailed experimental methodologies, and visual representations of the key pathways and processes involved.
Core Mechanism of Action: Allosteric Inhibition of ACC
Firsocostat is a small molecule inhibitor that targets the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2.[1] Unlike competitive inhibitors that bind to the active site, firsocostat acts as an allosteric inhibitor.[2] It binds to a site that prevents the dimerization of the ACC enzyme, a crucial step for its catalytic activity.[1][3] This unique mechanism of action mimics the natural regulation of ACC by phosphorylation.[2]
The inhibition of ACC by firsocostat is highly potent and specific. It demonstrates nanomolar inhibitory concentrations against both human ACC isoforms.[4]
Signaling Pathway of Firsocostat's Action
Quantitative Data Summary
The following tables summarize the key quantitative data reported for firsocostat's activity.
Table 1: In Vitro Enzyme Inhibition
| Target | Species | IC50 (nM) | Reference |
| ACC1 | Human | 2.1 | [4] |
| ACC2 | Human | 6.1 | [4] |
Table 2: Cellular Activity
| Assay | Cell Line | Parameter | Value (nM) | Conditions | Reference |
| De Novo Lipogenesis | HepG2 | EC50 | 66 | 4-hour incubation with [14C]acetate in medium with 10% serum | [4] |
| Fatty Acid Oxidation | C2C12 | - | 2-fold increase at 200 nM | 6-hour incubation with [14C]palmitate | [5] |
Downstream Metabolic Consequences
The inhibition of ACC by firsocostat leads to two major downstream metabolic shifts: the inhibition of de novo lipogenesis and the stimulation of fatty acid oxidation.
Inhibition of De Novo Lipogenesis (DNL)
By blocking the conversion of acetyl-CoA to malonyl-CoA, firsocostat effectively shuts down the primary pathway for synthesizing new fatty acids in the liver.[1] Malonyl-CoA is the essential building block for fatty acid synthesis, so its depletion halts this process.
Stimulation of Fatty Acid Oxidation (FAO)
Malonyl-CoA also acts as a potent inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme responsible for transporting long-chain fatty acids into the mitochondria for oxidation.[1] By reducing malonyl-CoA levels, firsocostat relieves the inhibition of CPT1, leading to an increase in fatty acid uptake into the mitochondria and subsequent β-oxidation.
Signaling Pathway of Downstream Effects
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of firsocostat. These protocols are synthesized from general procedures and specific details mentioned in the primary literature.
ACC Enzyme Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of firsocostat against recombinant human ACC1 and ACC2.
Materials:
-
Recombinant human ACC1 and ACC2 enzymes
-
Firsocostat (or other test compounds) dissolved in DMSO
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.1 mg/mL BSA)
-
ATP
-
Acetyl-CoA
-
[14C]NaHCO3 (radiolabeled sodium bicarbonate)
-
96-well microplates
-
Scintillation fluid and counter
Procedure:
-
Prepare a serial dilution of firsocostat in DMSO.
-
In a 96-well plate, add the assay buffer, recombinant ACC enzyme, and the diluted firsocostat or DMSO (vehicle control).
-
Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.
-
Initiate the reaction by adding a mixture of ATP, acetyl-CoA, and [14C]NaHCO3.
-
Incubate the reaction for a defined period (e.g., 30 minutes) at 37°C.
-
Stop the reaction by adding an acid (e.g., 1 M HCl).
-
Transfer the reaction mixture to a scintillation vial containing scintillation fluid.
-
Measure the incorporation of 14C into an acid-stable product (malonyl-CoA) using a scintillation counter.
-
Calculate the percent inhibition for each firsocostat concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Cellular De Novo Lipogenesis Assay
Objective: To measure the effect of firsocostat on de novo lipogenesis in a cellular context.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% fetal bovine serum)
-
Firsocostat dissolved in DMSO
-
[14C]Acetate
-
Phosphate-buffered saline (PBS)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2 v/v)
-
Scintillation fluid and counter
Procedure:
-
Seed HepG2 cells in 24-well plates and allow them to adhere and grow to a desired confluency.
-
Treat the cells with various concentrations of firsocostat or DMSO (vehicle control) for a specified pre-incubation period.
-
Add [14C]acetate to the culture medium and incubate for 4 hours at 37°C.
-
Wash the cells with ice-cold PBS to remove unincorporated [14C]acetate.
-
Lyse the cells and extract the total lipids using the hexane:isopropanol solvent.
-
Evaporate the solvent and resuspend the lipid extract in scintillation fluid.
-
Quantify the amount of [14C] incorporated into lipids using a scintillation counter.
-
Normalize the results to the total protein content of each well.
-
Calculate the percent inhibition of DNL for each firsocostat concentration and determine the EC50 value.
Cellular Fatty Acid Oxidation Assay
Objective: To assess the impact of firsocostat on fatty acid oxidation in cells.
Materials:
-
C2C12 myotubes (differentiated from myoblasts)
-
Cell culture medium
-
Firsocostat dissolved in DMSO
-
[14C]Palmitate complexed to BSA
-
96-well plates with a CO2 trapping filter paper in the lid
-
Scintillation fluid and counter
Procedure:
-
Differentiate C2C12 myoblasts into myotubes in 24-well plates.
-
Treat the myotubes with different concentrations of firsocostat or DMSO (vehicle control).
-
Add [14C]palmitate-BSA complex to the medium and incubate for 6 hours at 37°C in a sealed plate with a CO2 trapping filter paper (soaked in a trapping agent like NaOH) in the lid.
-
During incubation, the [14C]palmitate is oxidized, releasing [14C]CO2, which is captured by the filter paper.
-
At the end of the incubation, remove the filter paper and place it in a scintillation vial with scintillation fluid.
-
Measure the amount of trapped [14C]CO2 using a scintillation counter.
-
Normalize the results to the total protein content.
-
Express the data as fold-change in fatty acid oxidation compared to the vehicle control.
Experimental Workflow Diagram
Conclusion
The S-enantiomer of firsocostat is a highly potent and specific allosteric inhibitor of ACC1 and ACC2. Its mechanism of action, centered on the prevention of enzyme dimerization, leads to a dual therapeutic effect: the robust inhibition of de novo lipogenesis and the stimulation of fatty acid oxidation. This positions firsocostat as a compelling candidate for the treatment of NASH and other metabolic disorders characterized by dysregulated lipid metabolism. The experimental data consistently support this mechanism, demonstrating its efficacy from the enzymatic to the cellular level. Further research and clinical development will continue to elucidate the full therapeutic potential of this novel ACC inhibitor.
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. pnas.org [pnas.org]
- 4. selleckchem.com [selleckchem.com]
- 5. nimbustx.com [nimbustx.com]
The Inactive Counterpart: A Technical Examination of the Firsocostat S-Enantiomer's Biological Profile
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firsocostat (also known as GS-0976 or ND-630) is a potent, liver-directed, allosteric inhibitor of acetyl-CoA carboxylase (ACC), an enzyme critical to the regulation of de novo lipogenesis (DNL).[1][2] It has been investigated as a therapeutic agent for non-alcoholic steatohepatitis (NASH). A crucial aspect of Firsocostat's pharmacological profile is its stereochemistry. The active pharmaceutical ingredient is the (R)-enantiomer, as indicated by its IUPAC name: 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid. This specificity strongly implies that the corresponding (S)-enantiomer is biologically inactive or possesses significantly lower activity. This document provides a comprehensive analysis of the available information regarding the biological inactivity of the Firsocostat S-enantiomer, drawing upon data from the active (R)-enantiomer and the principles of stereoselectivity in drug-target interactions.
The Role of Stereochemistry in Firsocostat's Activity
Quantitative Data on Firsocostat ((R)-enantiomer) Activity
To understand the potency of the active enantiomer, the following table summarizes the inhibitory concentrations (IC50) of Firsocostat against human ACC1 and ACC2.
| Compound | Target | IC50 (nM) |
| Firsocostat ((R)-enantiomer) | Human ACC1 | 2.1 |
| Firsocostat ((R)-enantiomer) | Human ACC2 | 6.1 |
Data sourced from publicly available research.
The low nanomolar IC50 values highlight the potent inhibitory activity of the (R)-enantiomer. It is hypothesized that the S-enantiomer would exhibit significantly higher, likely micromolar or greater, IC50 values, rendering it biologically inactive at therapeutic concentrations.
Mechanism of Action and Stereoselectivity
Firsocostat functions as an allosteric inhibitor of ACC by binding to the biotin (B1667282) carboxylase (BC) domain. This binding prevents the dimerization of the enzyme, which is essential for its catalytic activity.
References
Firsocostat Enantiomers: A Technical Deep-Dive into Discovery and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firsocostat (GS-0976), a potent, liver-directed, allosteric inhibitor of acetyl-CoA carboxylase (ACC), has emerged as a promising therapeutic agent for the treatment of non-alcoholic steatohepatitis (NASH). Developed by Nimbus Therapeutics and later acquired by Gilead Sciences, this small molecule targets both isoforms of ACC (ACC1 and ACC2), key enzymes in the de novo lipogenesis (DNL) pathway. Firsocostat is the (R)-enantiomer of the active compound. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and available data on the synthesis of Firsocostat enantiomers, with a focus on the core requirements for researchers in drug development.
Discovery and Rationale
Firsocostat was discovered through a computationally-guided, structure-based drug design approach by Nimbus Therapeutics. The primary target, ACC, is a critical regulator of fatty acid metabolism. The inhibition of ACC is a compelling strategy for NASH as it simultaneously reduces the synthesis of new fatty acids in the liver and promotes the oxidation of existing fatty acids.
Firsocostat is designed for liver-specific delivery, primarily through its uptake by organic anion-transporting polypeptides (OATPs), which are highly expressed in hepatocytes. This targeted approach aims to maximize therapeutic efficacy in the liver while minimizing potential systemic side effects.
Mechanism of Action
Firsocostat is an allosteric inhibitor that binds to the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2. This binding prevents the dimerization of the enzyme, which is essential for its catalytic activity. By inhibiting ACC, Firsocostat reduces the production of malonyl-CoA, a key metabolite in fatty acid synthesis and a potent inhibitor of fatty acid oxidation.
The dual inhibition of ACC1 and ACC2 by Firsocostat leads to:
-
Reduced de novo lipogenesis: Decreased production of fatty acids and triglycerides in the liver.
-
Increased fatty acid oxidation: Alleviation of the malonyl-CoA-mediated inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to enhanced mitochondrial beta-oxidation of fatty acids.
Signaling Pathway of Firsocostat's Action
Caption: Mechanism of Firsocostat's dual inhibition of ACC1 and ACC2.
Quantitative Data on Firsocostat Enantiomers
Firsocostat is the (R)-enantiomer. While the (S)-enantiomer has been synthesized for research purposes, detailed public data on its biological activity is scarce. The available quantitative data for Firsocostat ((R)-enantiomer) is summarized below.
Table 1: In Vitro Potency of Firsocostat ((R)-enantiomer)
| Target | IC50 (nM) | Reference |
| Human ACC1 | 2.1 | |
| Human ACC2 | 6.1 |
Note: IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Synthesis of Firsocostat Enantiomers
General Approach to Racemic Synthesis
A plausible synthetic route to the racemic mixture would involve the coupling of three key fragments:
-
A substituted thieno[2,3-d]pyrimidine (B153573) core.
-
A chiral side chain: 2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol.
-
An isobutyric acid moiety.
The synthesis would likely proceed through the alkylation of the thienopyrimidine core with a derivative of the chiral side chain, followed by the introduction of the isobutyric acid group.
Chiral Separation
The separation of the (R) and (S) enantiomers from the racemic mixture is a critical step. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a common and effective method for this purpose.
Experimental Protocol: General Procedure for Chiral HPLC Separation
-
Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is often effective for separating enantiomers of pharmaceutical compounds.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used. The ratio of the solvents is optimized to achieve the best separation. For acidic compounds like Firsocostat, a small amount of an acidic modifier (e.g., trifluoroacetic acid) may be added to the mobile phase to improve peak shape.
-
Detection: UV detection at a wavelength where the compound has significant absorbance.
-
Flow Rate: Typically around 1 mL/min for analytical scale separations.
Logical Workflow for Enantiomer Synthesis and Separation
Caption: A logical workflow for the synthesis, separation, and evaluation of Firsocostat enantiomers.
Stereoselective Synthesis
An alternative to chiral separation is a stereoselective synthesis, where the desired (R)-enantiomer is produced directly. This would likely involve the use of a chiral starting material or a chiral catalyst to control the stereochemistry of the key bond-forming reactions. The synthesis of the chiral side chain, (R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethanol, would be a critical aspect of this approach.
Experimental Protocols: Key Assays
While specific synthesis protocols for Firsocostat are not publicly detailed, the following outlines the general methodologies for key experiments cited in the evaluation of ACC inhibitors.
ACC Inhibition Assay
-
Principle: The activity of ACC is measured by the incorporation of radiolabeled bicarbonate ([¹⁴C]HCO₃⁻) into malonyl-CoA in the presence of acetyl-CoA, ATP, and the enzyme source (recombinant human ACC1 or ACC2).
-
Procedure:
-
Recombinant human ACC1 or ACC2 is incubated with varying concentrations of the test compound (e.g., Firsocostat enantiomers).
-
The enzymatic reaction is initiated by the addition of a substrate mixture containing acetyl-CoA, ATP, and [¹⁴C]HCO₃⁻.
-
The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
The reaction is stopped, and the amount of radiolabeled malonyl-CoA formed is quantified using a scintillation counter.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Conclusion
Firsocostat is a promising, liver-targeted ACC inhibitor for the treatment of NASH, with the (R)-enantiomer being the active pharmaceutical ingredient. While detailed synthetic protocols and comparative data for the (S)-enantiomer are not widely available in the public literature, this guide provides a comprehensive overview of the available information on its discovery, mechanism of action, and the general experimental approaches for the synthesis and evaluation of its enantiomers. Further research and publication of detailed medicinal chemistry studies will be invaluable to the scientific community for a more complete understanding of the structure-activity relationships of this important class of molecules.
Firsocostat S-enantiomer: A Technical Overview
For: Researchers, scientists, and drug development professionals
Abstract
Firsocostat (B609510) (GS-0976, ND-630) is a potent, liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2, enzymes pivotal to de novo lipogenesis (DNL) and fatty acid oxidation. The clinically investigated compound is the (R)-enantiomer, identified by the CAS number 1434635-54-7.[1][2][3][4] This document provides a detailed technical overview of the less active (S)-enantiomer of Firsocostat. It includes a summary of its mechanism of action, comparative biological activity, and detailed experimental protocols relevant to its study. While a unique CAS number for the S-enantiomer is not publicly registered, its characteristics are discussed in the context of its more active counterpart.
Introduction
Acetyl-CoA carboxylase (ACC) is a critical regulatory enzyme in lipid metabolism. It exists in two isoforms: ACC1, located in the cytosol, which catalyzes the initial step of fatty acid synthesis, and ACC2, found on the mitochondrial membrane, which regulates fatty acid β-oxidation.[5][6][7] The inhibition of both isoforms presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH). Firsocostat, the (R)-enantiomer, has demonstrated significant reductions in hepatic steatosis and markers of liver fibrosis in clinical trials.[6][7][8] The S-enantiomer is known to be the less active of the two stereoisomers. This guide provides available technical information on this specific enantiomer.
Chemical Identity
While Firsocostat is chemically defined as the (R)-enantiomer, a distinct CAS number for its S-enantiomer is not available in public databases. It is typically referred to as "Firsocostat S-enantiomer" or "ND-630 S-enantiomer" in chemical catalogs.
| Identifier | Information |
| Compound Name | Firsocostat S-enantiomer |
| Synonyms | ND-630 S-enantiomer, GS-0976 S-enantiomer |
| Firsocostat (R-enantiomer) CAS Number | 1434635-54-7[1][2][3][4] |
| Firsocostat S-enantiomer CAS Number | Not publicly available |
| Molecular Formula | C₂₈H₃₁N₃O₈S |
| Molar Mass | 569.63 g/mol |
| IUPAC Name (Firsocostat) | 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid[4] |
Mechanism of Action and Signaling Pathway
Firsocostat and its S-enantiomer act as allosteric inhibitors of ACC. They bind to the biotin (B1667282) carboxylase (BC) domain of the enzyme, a site distinct from the catalytic carboxyltransferase (CT) domain. This binding event prevents the dimerization of ACC, which is essential for its enzymatic activity.[6][9][10] The inhibition of ACC leads to two primary downstream effects: a reduction in the cytosolic production of malonyl-CoA, thereby inhibiting de novo lipogenesis, and a decrease in mitochondrial malonyl-CoA, which disinhibits carnitine palmitoyltransferase 1 (CPT1), leading to an increase in fatty acid oxidation.
Quantitative Data
While extensive quantitative data is available for Firsocostat (the R-enantiomer), specific inhibitory concentrations (IC₅₀) for the S-enantiomer are not detailed in peer-reviewed literature. It is consistently referred to as the "less active" enantiomer. For comparative purposes, the IC₅₀ values for Firsocostat are provided below.
| Compound | Target | IC₅₀ (nM) |
| Firsocostat (R-enantiomer) | Human ACC1 | 2.1 ± 0.2[3][11] |
| Firsocostat (R-enantiomer) | Human ACC2 | 6.1 ± 0.8[3][11] |
| Firsocostat S-enantiomer | Human ACC1 | Data not available |
| Firsocostat S-enantiomer | Human ACC2 | Data not available |
Experimental Protocols
In Vitro ACC Inhibition Assay (ADP-Glo™ Format)
This protocol is designed to determine the IC₅₀ of test compounds against recombinant human ACC1 and ACC2 by measuring the amount of ADP produced in the enzymatic reaction.
Materials:
-
Recombinant human ACC1 or ACC2 (e.g., BPS Bioscience)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
5x ACC Assay Buffer
-
ATP (500 µM)
-
Acetyl-CoA (2 mM)
-
Sodium Bicarbonate (1 M)
-
Test compounds (Firsocostat enantiomers) dissolved in DMSO
-
384-well white assay plates
-
Luminometer plate reader
Procedure:
-
Reagent Preparation:
-
Thaw all reagents on ice.
-
Prepare 1x ACC Assay Buffer by diluting the 5x stock with sterile distilled water.
-
Prepare a master mix for the reaction containing 1x ACC Assay Buffer, ATP, Acetyl-CoA, and Sodium Bicarbonate.
-
-
Compound Plating:
-
Create a serial dilution of the test compounds in DMSO.
-
Add 0.5 µL of the compound dilutions or DMSO (vehicle control) to the wells of the 384-well plate.
-
-
Enzyme Reaction:
-
Add 4.5 µL of assay buffer containing the ACC enzyme to each well.
-
Add 5.0 µL of the substrate master mix to initiate the reaction.
-
Incubate the plate at room temperature for 30-40 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP.
-
Incubate for another 40 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC₅₀ values by fitting the data to a dose-response curve.
-
Cellular De Novo Lipogenesis Assay
This protocol measures the rate of new fatty acid synthesis in HepG2 cells by quantifying the incorporation of radiolabeled acetate.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., EMEM with 10% FBS)
-
[¹⁴C]-acetate
-
Test compounds (Firsocostat enantiomers)
-
PBS (Phosphate-Buffered Saline)
-
Cell lysis buffer
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 96-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the Firsocostat enantiomers or vehicle (DMSO) for a predetermined period (e.g., 24 hours).
-
-
Radiolabeling:
-
Add [¹⁴C]-acetate to the culture medium of each well and incubate for 2-4 hours to allow for its incorporation into newly synthesized fatty acids.
-
-
Cell Lysis and Lipid Extraction:
-
Remove the labeling medium and wash the cells with cold PBS.
-
Lyse the cells and extract the total lipids using an appropriate solvent system (e.g., hexane:isopropanol).
-
-
Quantification:
-
Add a scintillation cocktail to the lipid extracts.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize the CPM values to the total protein concentration in each well.
-
Calculate the percentage of inhibition of DNL for each compound concentration and determine the EC₅₀ values.
-
In Vivo Model: Diet-Induced Obesity in Rats
This protocol describes the induction of obesity in rats through a high-fat diet, a common model for evaluating the efficacy of compounds like Firsocostat.
Materials:
-
Male Sprague-Dawley or Wistar rats
-
Standard chow diet (approx. 10% kcal from fat)
-
High-fat diet (HFD; 45-60% kcal from fat)
-
Test compounds (Firsocostat enantiomers) formulated for oral gavage
-
Metabolic cages for monitoring food intake and activity
-
Equipment for blood collection and analysis
Procedure:
-
Acclimation and Grouping:
-
Acclimate the rats to the housing conditions for at least one week.
-
Randomly assign rats to different groups (e.g., control on standard diet, HFD + vehicle, HFD + test compound).
-
-
Obesity Induction:
-
Treatment:
-
After the induction period, begin daily administration of the Firsocostat enantiomers or vehicle via oral gavage for a specified duration (e.g., 4 weeks).
-
-
Monitoring and Endpoint Analysis:
-
Continue to monitor body weight, food intake, and other relevant parameters (e.g., glucose tolerance tests).
-
At the end of the study, collect blood and tissues (e.g., liver, adipose tissue) for biochemical and histological analysis (e.g., measurement of liver triglycerides, gene expression analysis).
-
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. content.protocols.io [content.protocols.io]
- 3. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 4. Firsocostat - Wikipedia [en.wikipedia.org]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rat Models of Diet-Induced Obesity and High Fat/Low Dose Streptozotocin Type 2 Diabetes: Effect of Reversal of High Fat Diet Compared to Treatment with Enalapril or Menhaden Oil on Glucose Utilization and Neuropathic Endpoints - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Obesity induction with high fat sucrose in rats. | Semantic Scholar [semanticscholar.org]
Firsocostat S Enantiomer: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Firsocostat (B609510) (GS-0976), the (R)-enantiomer, is a potent, liver-directed, allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2). It is under investigation as a therapeutic agent for non-alcoholic steatohepatitis (NASH). This document provides a detailed technical guide on firsocostat, with a specific focus on its lesser-known (S)-enantiomer. It includes the molecular weight of the (S)-enantiomer, a summary of the mechanism of action of the active (R)-enantiomer, relevant quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction
Acetyl-CoA carboxylase (ACC) is a biotin-dependent enzyme that catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This reaction is the rate-limiting step in the biosynthesis of fatty acids. In mammals, two isoforms of ACC exist: ACC1, which is primarily cytosolic and involved in de novo lipogenesis (DNL), and ACC2, which is located on the outer mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both ACC isoforms presents a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH), where increased DNL and impaired fatty acid oxidation are key pathological features.
Firsocostat (the R-enantiomer) has been shown to be a potent inhibitor of both ACC1 and ACC2. The (S)-enantiomer of firsocostat is known to be less active. This guide provides key molecular and pharmacological data for both enantiomers.
Physicochemical Properties
The fundamental physicochemical properties of the firsocostat S enantiomer are crucial for its characterization and handling in a research setting.
| Property | Value | Reference(s) |
| Molecular Weight | 569.63 g/mol | [1][2] |
| Molecular Formula | C₂₈H₃₁N₃O₈S | [2] |
| CAS Number | 2128714-16-7 | [2] |
Mechanism of Action of Firsocostat (R-enantiomer)
Firsocostat is a liver-targeted, allosteric inhibitor of both ACC1 and ACC2. Its mechanism of action involves binding to the biotin (B1667282) carboxylase (BC) domain of the enzyme, which prevents the dimerization of ACC, a critical step for its enzymatic activity. This inhibition leads to a reduction in the cellular levels of malonyl-CoA.
The decrease in malonyl-CoA has a dual effect on lipid metabolism:
-
Inhibition of De Novo Lipogenesis (DNL): Reduced availability of malonyl-CoA, the primary building block for fatty acid synthesis, leads to a decrease in the production of new fatty acids in the liver.
-
Stimulation of Fatty Acid Oxidation: Malonyl-CoA is an allosteric inhibitor of carnitine palmitoyltransferase 1 (CPT1), the enzyme that facilitates the transport of long-chain fatty acids into the mitochondria for β-oxidation. By lowering malonyl-CoA levels, firsocostat relieves the inhibition of CPT1, thereby increasing the rate of fatty acid oxidation.
This dual mechanism of action addresses two of the key metabolic dysregulations observed in NASH.
Mechanism of Action of Firsocostat (R-enantiomer)
Quantitative Data
The following tables summarize the key quantitative data for firsocostat (R-enantiomer). As of the latest available data, specific quantitative activity data for the S-enantiomer has not been published, other than it being characterized as the "less active" enantiomer.
In Vitro Activity
| Parameter | Target | Value | Reference(s) |
| IC₅₀ | Human ACC1 | 2.1 nM | |
| IC₅₀ | Human ACC2 | 6.1 nM | |
| EC₅₀ | Fatty Acid Synthesis Inhibition (HepG2 cells) | 66 nM |
Preclinical In Vivo Data (Rat Models)
| Parameter | Model | Treatment | Result | Reference(s) |
| Hepatic Steatosis | Diet-Induced Obesity Rats | Chronic administration | Reduction in hepatic steatosis | |
| Insulin (B600854) Sensitivity | Diet-Induced Obesity Rats | Chronic administration | Improved insulin sensitivity | |
| Hemoglobin A1c | Zucker Diabetic Fatty Rats | Chronic administration | 0.9% reduction |
Clinical Data (NASH Patients)
| Parameter | Study Population | Treatment | Result | Reference(s) |
| Hepatic Fat Content | NASH Patients | 20 mg/day for 12 weeks | 29% relative reduction | [3][4] |
| De Novo Lipogenesis | Healthy Volunteers | Single doses of 20, 50, and 200 mg | 70%, 85%, and 104% inhibition, respectively |
Experimental Protocols
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
A detailed experimental protocol for determining the IC₅₀ of firsocostat against ACC1 and ACC2 has not been made publicly available in full. However, based on standard biochemical enzyme inhibition assays, a representative protocol would likely involve the following steps:
-
Enzyme and Substrate Preparation:
-
Recombinant human ACC1 and ACC2 are purified.
-
A reaction buffer is prepared containing ATP, acetyl-CoA, and sodium bicarbonate.
-
¹⁴C-labeled sodium bicarbonate is often used as a tracer to quantify the reaction product.
-
-
Inhibitor Preparation:
-
Firsocostat enantiomers are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
-
A series of dilutions are prepared to test a range of inhibitor concentrations.
-
-
Enzyme Reaction:
-
The ACC enzyme is pre-incubated with the firsocostat enantiomer dilutions for a specified period.
-
The enzymatic reaction is initiated by the addition of the substrate mixture.
-
The reaction is allowed to proceed for a set time at a controlled temperature (e.g., 37°C).
-
-
Reaction Quenching and Product Quantification:
-
The reaction is stopped by the addition of an acid (e.g., hydrochloric acid).
-
The acid-stable product, [¹⁴C]malonyl-CoA, is separated from the unreacted [¹⁴C]bicarbonate.
-
The amount of [¹⁴C]malonyl-CoA is quantified using a scintillation counter.
-
-
Data Analysis:
-
The enzyme activity at each inhibitor concentration is calculated relative to a control with no inhibitor.
-
The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
-
Workflow for ACC Inhibition Assay
Measurement of De Novo Lipogenesis (DNL) in Humans
The effect of firsocostat on hepatic DNL in humans has been quantified using stable isotope tracer methodology. A general outline of this experimental protocol is as follows:
-
Tracer Administration:
-
Subjects are administered a stable isotope tracer, such as deuterated water (D₂O) or [¹³C]acetate.
-
The tracer is incorporated into the hepatic acetyl-CoA pool, which is the precursor for fatty acid synthesis.
-
-
Drug Administration:
-
Subjects receive a single dose or multiple doses of firsocostat or placebo.
-
In some studies, a high-carbohydrate meal or fructose (B13574) is given to stimulate DNL.
-
-
Sample Collection:
-
Blood samples are collected at various time points.
-
Very low-density lipoproteins (VLDL) are isolated from the plasma.
-
-
Lipid Analysis:
-
Triglycerides are extracted from the VLDL particles.
-
The triglycerides are hydrolyzed to release fatty acids.
-
The fatty acids are derivatized (e.g., to fatty acid methyl esters) for analysis by gas chromatography-mass spectrometry (GC-MS).
-
-
Isotope Enrichment Measurement:
-
GC-MS is used to measure the incorporation of the stable isotope tracer into newly synthesized fatty acids (e.g., palmitate).
-
-
DNL Calculation:
-
The fractional contribution of DNL to the VLDL-triglyceride pool is calculated based on the isotope enrichment of the fatty acids and the precursor pool.
-
References
An In-depth Technical Guide to the Core of ND-630: An Acetyl-CoA Carboxylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
ND-630, also known as Firsocostat (B609510) (GS-0976 or NDI-010976), is a potent, orally bioavailable, and liver-directed allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC1 and ACC2).[1][2][3] ACC is a critical enzyme in the regulation of fatty acid metabolism, catalyzing the rate-limiting step in de novo lipogenesis (DNL).[4][5] By inhibiting ACC, ND-630 simultaneously blocks the synthesis of new fatty acids and promotes the oxidation of existing fatty acids, making it a promising therapeutic agent for metabolic diseases such as non-alcoholic steatohepatitis (NASH), type 2 diabetes, and fatty liver disease.[6][7]
This technical guide provides a comprehensive overview of the background, mechanism of action, and pharmacological data associated with the core active component of this investigational drug.
A Note on Stereochemistry: The chemical name for ND-630 is 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid.[8][9] The "(2R)" designation indicates that ND-630 is the R-enantiomer of the molecule. While the S-enantiomer is commercially available for research purposes, there is a notable lack of publicly available data on its pharmacological activity.[1] The vast majority of preclinical and clinical research has focused exclusively on the R-enantiomer, ND-630. Therefore, this guide will focus on the extensive data available for this active stereoisomer.
Mechanism of Action
ND-630 is an allosteric inhibitor that targets the biotin (B1667282) carboxylase (BC) domain of ACC.[2] This is distinct from many other ACC inhibitors that target the carboxyltransferase (CT) domain.[3] The binding of ND-630 to the BC domain prevents the dimerization of ACC, a crucial step for its enzymatic activity.[2][10] This mechanism of action mimics the natural regulation of ACC by AMP-activated protein kinase (AMPK), which also phosphorylates the enzyme to inhibit its function.[11]
By inhibiting both ACC1 (predominantly cytosolic and involved in fatty acid synthesis) and ACC2 (located on the mitochondrial membrane and regulating fatty acid oxidation), ND-630 exerts a dual effect on lipid metabolism.[5] The inhibition of ACC1 reduces the production of malonyl-CoA, the building block for fatty acid synthesis. The inhibition of ACC2 also reduces malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to increased transport of fatty acids into the mitochondria for beta-oxidation.[2]
Signaling Pathway of ACC Inhibition by ND-630
Caption: Mechanism of ND-630 action on ACC signaling.
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological data for ND-630 (R-enantiomer).
Table 1: In Vitro Activity of ND-630
| Parameter | Species | Enzyme/Cell Line | Value | Reference(s) |
| IC50 | Human | ACC1 | 2.1 nM | [10][12] |
| Human | ACC2 | 6.1 nM | [10][12] | |
| EC50 (Fatty Acid Synthesis) | Human | HepG2 Cells | 66 nM | [3] |
| Stimulation of Fatty Acid Oxidation | Murine | C2C12 Cells | 2-fold at 200 nM | [3] |
Table 2: In Vivo Efficacy of ND-630 in Rat Models
| Animal Model | Treatment Regimen | Key Findings | Reference(s) |
| Diet-Induced Obese (DIO) Rats | Chronic oral administration | - Reduced hepatic steatosis- Improved insulin (B600854) sensitivity- Reduced weight gain- Modulated dyslipidemia | [7] |
| Zucker Diabetic Fatty (ZDF) Rats | Chronic oral administration | - Reduced hepatic steatosis- Improved glucose-stimulated insulin secretion- 0.9% reduction in hemoglobin A1c | [7] |
| Normal Rats | Single oral dose | - ED50 for hepatic fatty acid synthesis inhibition: 0.14 mg/kg- Minimum effective dose for whole-body fatty acid oxidation stimulation: 3 mg/kg | [3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. Below are generalized protocols for key assays used to characterize ND-630.
Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This assay determines the concentration of an inhibitor required to reduce the enzymatic activity of ACC by 50% (IC50).
Principle: The activity of ACC is measured by the incorporation of radiolabeled bicarbonate ([14C]HCO3-) into acid-stable malonyl-CoA.
General Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing ATP, acetyl-CoA, MgCl2, citrate, and other necessary co-factors.
-
Inhibitor Preparation: Prepare serial dilutions of ND-630 in a suitable solvent (e.g., DMSO).
-
Enzyme Addition: Add purified recombinant human ACC1 or ACC2 to the reaction mixture.
-
Incubation: Incubate the reaction mixtures with and without the inhibitor at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: Initiate the enzymatic reaction by adding [14C]HCO3-.
-
Reaction Termination: After a defined period, stop the reaction by adding a strong acid (e.g., HCl).
-
Quantification: Dry the samples to remove unreacted [14C]HCO3- and measure the radioactivity of the acid-stable malonyl-CoA using a scintillation counter.
-
Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value using a suitable curve-fitting model.
Experimental Workflow for ACC Inhibition Assay
Caption: Generalized workflow for an ACC inhibition assay.
Cellular Fatty Acid Synthesis (De Novo Lipogenesis) Assay
This cell-based assay measures the ability of a compound to inhibit the synthesis of new fatty acids in a relevant cell line, such as HepG2 human hepatoma cells.
Principle: The rate of fatty acid synthesis is quantified by measuring the incorporation of a radiolabeled precursor, such as [14C]acetate, into cellular lipids.
General Protocol:
-
Cell Culture: Culture HepG2 cells in appropriate media until they reach a suitable confluency.
-
Compound Treatment: Treat the cells with various concentrations of ND-630 for a specified duration.
-
Radiolabeling: Add [14C]acetate to the cell culture medium and incubate to allow for its incorporation into newly synthesized fatty acids.
-
Cell Lysis and Lipid Extraction: Wash the cells to remove unincorporated radiolabel, then lyse the cells and extract the total lipids using a solvent system (e.g., chloroform:methanol).
-
Quantification: Measure the radioactivity in the lipid extract using a scintillation counter.
-
Normalization: Normalize the radioactivity counts to the total protein content of the cell lysate.
-
Data Analysis: Determine the EC50 value by plotting the percentage of inhibition of fatty acid synthesis against the concentration of ND-630.
In Vivo Studies in Animal Models
Preclinical efficacy of ND-630 has been demonstrated in rodent models of metabolic disease.
General Methodology for a Diet-Induced Obesity (DIO) Rat Study:
-
Induction of Obesity: Feed rats a high-fat diet for an extended period to induce obesity, insulin resistance, and hepatic steatosis.
-
Compound Administration: Administer ND-630 or a vehicle control orally to the DIO rats daily for a specified treatment period.
-
Monitoring: Regularly monitor body weight, food intake, and other relevant physiological parameters.
-
Metabolic Assessments: Perform glucose and insulin tolerance tests to assess insulin sensitivity.
-
Sample Collection: At the end of the study, collect blood and tissue samples (e.g., liver, adipose tissue).
-
Biochemical Analysis: Analyze plasma for levels of glucose, insulin, triglycerides, cholesterol, and other relevant biomarkers.
-
Histological Analysis: Perform histological staining (e.g., H&E, Oil Red O) on liver sections to assess the degree of steatosis.
-
Gene Expression Analysis: Analyze gene expression in the liver and other tissues to understand the molecular effects of the compound.
Conclusion
ND-630 (Firsocostat), the R-enantiomer of a potent dual ACC1/ACC2 inhibitor, has demonstrated significant promise in preclinical models for the treatment of metabolic disorders driven by dysregulated fatty acid metabolism. Its allosteric mechanism of action, targeting the BC domain of ACC, provides a high degree of specificity. The robust in vitro and in vivo data support its ongoing clinical development for conditions such as NASH. While information on the S-enantiomer is scarce, the comprehensive characterization of ND-630 provides a strong foundation for its potential as a novel therapeutic agent. Further research and clinical trials will be crucial in fully elucidating its efficacy and safety profile in human populations.
References
- 1. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nimbustx.com [nimbustx.com]
- 4. Acetyl-coenzyme A carboxylases: versatile targets for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acetyl-CoA carboxylase - Wikipedia [en.wikipedia.org]
- 6. nimbustx.com [nimbustx.com]
- 7. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Firsocostat | C28H31N3O8S | CID 71528744 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Firsocostat - Wikipedia [en.wikipedia.org]
- 10. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. selleckchem.com [selleckchem.com]
Methodological & Application
Application Notes and Protocols: Firsocostat S-enantiomer as a Negative Control for Acetyl-CoA Carboxylase Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firsocostat (B609510) (also known as GS-0976 or ND-630) is a potent, liver-targeted allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.[1][2][3] ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[2] Inhibition of ACC is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) by simultaneously reducing fatty acid synthesis and promoting fatty acid oxidation.[1][2]
Firsocostat is the (R)-enantiomer of the molecule and exhibits high inhibitory activity. In drug discovery and development, it is crucial to employ appropriate negative controls to ensure that the observed biological effects are specific to the inhibition of the intended target. The (S)-enantiomer of Firsocostat is the corresponding stereoisomer and is presumed to be biologically inactive against ACC. This presumption is based on the principle of stereoselectivity in pharmacology, where the three-dimensional arrangement of a molecule is critical for its interaction with a biological target. The commercial availability of the S-enantiomer as a negative control further supports its use for this purpose.
These application notes provide protocols for utilizing the Firsocostat S-enantiomer as a negative control in key experiments to validate the specificity of the (R)-enantiomer's (Firsocostat) effects on ACC activity and downstream cellular processes.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Firsocostat (R-enantiomer) against Human Acetyl-CoA Carboxylase Isoforms
| Compound | Target | IC50 (nM) | Reference |
| Firsocostat (R-enantiomer) | hACC1 | 2.1 ± 0.2 | [1][4] |
| Firsocostat (R-enantiomer) | hACC2 | 6.1 ± 0.8 | [1][4] |
| Firsocostat S-enantiomer | hACC1 | >10,000 (Expected) | N/A |
| Firsocostat S-enantiomer | hACC2 | >10,000 (Expected) | N/A |
Table 2: Cellular Activity of Firsocostat (R-enantiomer)
| Assay | Cell Line | Parameter | EC50 (nM) | Reference |
| Fatty Acid Synthesis Inhibition | HepG2 | DNL | 66 | [5] |
| Fatty Acid Oxidation Stimulation | C2C12 | FAO | ~200 (2-fold increase) |
Signaling Pathways and Experimental Workflows
Acetyl-CoA Carboxylase Signaling Pathway
The following diagram illustrates the central role of ACC in lipid metabolism, regulating both de novo lipogenesis and fatty acid β-oxidation. Firsocostat allosterically inhibits ACC, preventing its dimerization and subsequent enzymatic activity.[2]
Caption: ACC Signaling Pathway and Point of Inhibition by Firsocostat.
Experimental Workflow for In Vitro ACC Inhibition Assay
This workflow outlines the key steps for determining the IC50 values of Firsocostat and its S-enantiomer using a biochemical assay.
Caption: Workflow for In Vitro ACC Inhibition Assay.
Experimental Protocols
In Vitro Acetyl-CoA Carboxylase (ACC) Inhibition Assay
This protocol is designed to quantify the inhibitory potential of Firsocostat and its S-enantiomer on the enzymatic activity of purified human ACC1 and ACC2. The assay measures the amount of ADP produced, which is directly proportional to ACC activity.
Materials:
-
Recombinant human ACC1 and ACC2 (e.g., from BPS Bioscience)
-
Firsocostat (R-enantiomer)
-
Firsocostat S-enantiomer (Negative Control)
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate
-
Magnesium Chloride
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system
-
384-well white microplates
-
Multichannel pipettes
-
Plate reader capable of luminescence detection
Procedure:
-
Compound Preparation:
-
Prepare 10 mM stock solutions of Firsocostat and its S-enantiomer in 100% DMSO.
-
Perform serial dilutions in assay buffer containing a final DMSO concentration of 1% to create a range of concentrations for IC50 determination (e.g., 10-point, 3-fold dilutions starting from 1 µM).
-
-
Assay Setup:
-
Add 2.5 µL of the diluted compounds or vehicle (1% DMSO in assay buffer for positive and negative controls) to the wells of a 384-well plate.
-
Add 5 µL of ACC enzyme solution (ACC1 or ACC2) diluted in assay buffer to each well. The final enzyme concentration should be determined empirically to ensure the reaction is within the linear range.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding to the enzyme.
-
-
Enzymatic Reaction:
-
Prepare a substrate master mix containing ATP, Acetyl-CoA, and Sodium Bicarbonate in assay buffer. Final concentrations should be at or near the Km for each substrate (e.g., 50 µM ATP, 50 µM Acetyl-CoA, 5 mM NaHCO3).
-
Initiate the reaction by adding 2.5 µL of the substrate master mix to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
Detection:
-
Stop the enzymatic reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP-Glo™ Kinase Assay.
-
Briefly, add 10 µL of ADP-Glo™ Reagent to each well, incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent, incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Expected Outcome: Firsocostat (R-enantiomer) should exhibit potent inhibition with a low nanomolar IC50 value. The Firsocostat S-enantiomer should show no significant inhibition at concentrations up to 10 µM.
-
Cell-Based De Novo Lipogenesis (DNL) Assay
This protocol measures the rate of new fatty acid synthesis in cultured cells (e.g., HepG2 human hepatoma cells) by quantifying the incorporation of a radiolabeled precursor, [14C]-acetate, into lipids.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Firsocostat (R-enantiomer)
-
Firsocostat S-enantiomer (Negative Control)
-
[14C]-Acetic Acid, sodium salt
-
Scintillation cocktail
-
Scintillation counter
-
24-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Hexane/Isopropanol (3:2 v/v) extraction solvent
-
Nitrogen gas supply for evaporation
Procedure:
-
Cell Culture and Treatment:
-
Seed HepG2 cells in 24-well plates and allow them to reach 80-90% confluency.
-
Treat the cells with various concentrations of Firsocostat (R-enantiomer) and the S-enantiomer (e.g., 1 nM to 10 µM) for 24 hours. Include a vehicle control (0.1% DMSO).
-
-
Radiolabeling:
-
After the treatment period, add [14C]-acetate to each well to a final concentration of 1 µCi/mL.
-
Incubate the cells for an additional 4 hours at 37°C.
-
-
Lipid Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Add 500 µL of hexane/isopropanol (3:2) to each well and incubate for 30 minutes at room temperature to extract the lipids.
-
Transfer the solvent to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Quantification:
-
Resuspend the dried lipid extract in 200 µL of hexane.
-
Add 4 mL of scintillation cocktail to a scintillation vial and add the resuspended lipid extract.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of a parallel well to account for differences in cell number.
-
Calculate the percent inhibition of DNL for each treatment condition relative to the vehicle control.
-
Determine the EC50 value for Firsocostat.
-
Expected Outcome: Firsocostat (R-enantiomer) will inhibit DNL in a dose-dependent manner. The Firsocostat S-enantiomer will not significantly affect DNL.
-
In Vivo Study in a Diet-Induced Obesity Mouse Model
This protocol provides a framework for evaluating the in vivo efficacy of Firsocostat and the specificity of its action using the S-enantiomer as a negative control in a mouse model of diet-induced obesity and hepatic steatosis.
Materials:
-
C57BL/6J mice
-
High-fat diet (HFD; e.g., 60% kcal from fat)
-
Standard chow diet
-
Firsocostat (R-enantiomer)
-
Firsocostat S-enantiomer (Negative Control)
-
Vehicle solution (e.g., 0.5% methylcellulose)
-
Oral gavage needles
-
Equipment for blood collection and tissue harvesting
-
Kits for measuring plasma triglycerides and liver triglycerides
Procedure:
-
Animal Model Induction:
-
Induce obesity and hepatic steatosis by feeding mice an HFD for 12-16 weeks. A control group should be maintained on a standard chow diet.
-
-
Treatment Groups:
-
Randomly assign the HFD-fed mice to the following treatment groups (n=8-10 mice per group):
-
Vehicle control (oral gavage, once daily)
-
Firsocostat (R-enantiomer) (e.g., 10 mg/kg, oral gavage, once daily)
-
Firsocostat S-enantiomer (10 mg/kg, oral gavage, once daily)
-
-
-
Dosing and Monitoring:
-
Administer the treatments daily for 4 weeks.
-
Monitor body weight and food intake regularly.
-
-
Endpoint Analysis:
-
At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides.
-
Euthanize the mice and harvest the livers.
-
Measure liver weight and extract lipids to quantify hepatic triglyceride content.
-
-
Data Analysis:
-
Compare the body weight, plasma triglycerides, and liver triglycerides between the different treatment groups using appropriate statistical tests (e.g., ANOVA).
-
Expected Outcome: The Firsocostat (R-enantiomer) treated group should show a significant reduction in hepatic steatosis (liver triglycerides) compared to the vehicle control group. The Firsocostat S-enantiomer treated group should show no significant difference from the vehicle control group, demonstrating that the observed effects of Firsocostat are due to specific ACC inhibition.
-
Conclusion
The Firsocostat S-enantiomer serves as an essential negative control for researchers investigating the therapeutic potential of Firsocostat. By incorporating this inactive stereoisomer into experimental designs, scientists can confidently attribute the observed anti-lipogenic and other metabolic effects to the specific, on-target inhibition of ACC by the active (R)-enantiomer. The protocols provided herein offer a robust framework for validating the mechanism of action of Firsocostat in in vitro and in vivo models.
References
- 1. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. gilead.com [gilead.com]
- 5. nimbustx.com [nimbustx.com]
Application Notes and Protocols: Utilizing Firsocostat S Enantiomer in Cell-Based Assays to Probe Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firsocostat, also known as GS-0976 or ND-630, is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase, ACC1 and ACC2.[1][2] It is crucial to note that Firsocostat's primary mechanism of action is the inhibition of ACC, not Diacylglycerol O-Acyltransferase 2 (DGAT2) as may be misconstrued. The S enantiomer of Firsocostat is the active form of the molecule. ACC is the rate-limiting enzyme in the de novo lipogenesis (DNL) pathway, catalyzing the conversion of acetyl-CoA to malonyl-CoA.[1][2] By inhibiting ACC, Firsocostat effectively reduces the cellular pool of malonyl-CoA, a critical building block for fatty acid synthesis. Consequently, this leads to a reduction in the synthesis of triglycerides, a process for which DGAT2 is a key terminal enzyme.
These application notes provide detailed protocols for utilizing Firsocostat S enantiomer in cell-based assays to investigate its effects on lipid metabolism, with a focus on pathways relevant to triglyceride synthesis.
Mechanism of Action
Firsocostat S enantiomer allosterically binds to the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2, preventing the dimerization of the enzyme and thereby inhibiting its activity.[1] This leads to two primary downstream effects on lipid metabolism:
-
Inhibition of De Novo Lipogenesis (DNL): Reduced ACC1 activity in the cytosol lowers the production of malonyl-CoA, the primary substrate for fatty acid synthase (FASN). This directly curtails the synthesis of new fatty acids.[1]
-
Stimulation of Fatty Acid Oxidation (FAO): Reduced ACC2 activity in the mitochondrial membrane decreases the localized concentration of malonyl-CoA, which is a potent inhibitor of Carnitine Palmitoyltransferase 1 (CPT1). The disinhibition of CPT1 facilitates the transport of fatty acids into the mitochondria for β-oxidation.[1]
The net effect is a decrease in the availability of fatty acids for esterification into triglycerides, a process catalyzed by enzymes including DGAT2.
Quantitative Data Summary
The following table summarizes the reported inhibitory concentrations of Firsocostat against its target enzymes and its effects in a common liver cell line.
| Parameter | Target/Cell Line | Value | Reference |
| IC₅₀ | Human ACC1 | 2.1 nM | [3] |
| IC₅₀ | Human ACC2 | 6.1 nM | [3] |
| EC₅₀ | Fatty Acid Synthesis Inhibition in HepG2 cells | 66 nM | [3] |
Signaling Pathway Diagram
Caption: Firsocostat S enantiomer inhibits ACC1 and ACC2.
Experimental Protocols
Protocol 1: Measuring De Novo Lipogenesis in HepG2 Cells
This protocol measures the rate of new fatty acid synthesis by quantifying the incorporation of a radiolabeled precursor.
Materials:
-
HepG2 cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Firsocostat S enantiomer (stock solution in DMSO)
-
[¹⁴C]-acetate
-
Scintillation fluid and vials
-
Cell lysis buffer
-
Lipid extraction solvents (e.g., hexane/isopropanol)
Procedure:
-
Cell Seeding: Plate HepG2 cells in a 12-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Compound Treatment: On the day of the assay, replace the culture medium with fresh, serum-free DMEM containing various concentrations of Firsocostat S enantiomer or vehicle control (DMSO). Incubate for 2-4 hours.
-
Radiolabeling: Add [¹⁴C]-acetate to each well at a final concentration of 1 µCi/mL. Incubate for 2-4 hours.
-
Cell Lysis and Lipid Extraction: Wash the cells with cold PBS and then lyse them. Extract the total lipids from the cell lysate using an appropriate solvent system.
-
Quantification: Transfer the lipid-containing phase to a scintillation vial, allow the solvent to evaporate, and add scintillation fluid. Measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the total protein concentration of the cell lysate. Calculate the percent inhibition of DNL relative to the vehicle-treated control.
Protocol 2: Assessing Triglyceride Accumulation
This protocol quantifies the total triglyceride content in cells following treatment with Firsocostat S enantiomer.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Culture medium
-
Firsocostat S enantiomer (stock solution in DMSO)
-
Oleic acid complexed to fatty-acid-free BSA
-
Triglyceride quantification kit (colorimetric or fluorometric)
-
Cell lysis buffer compatible with the quantification kit
Procedure:
-
Cell Plating: Seed HepG2 cells in a 24-well plate and allow them to adhere and grow to near confluency.
-
Induction of Lipid Accumulation: To induce triglyceride synthesis, supplement the culture medium with oleic acid (e.g., 200 µM) complexed to BSA.
-
Inhibitor Treatment: Concurrently with oleic acid treatment, add varying concentrations of Firsocostat S enantiomer or vehicle control to the wells. Incubate for 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in the triglyceride quantification kit.
-
Triglyceride Quantification: Follow the manufacturer's instructions for the triglyceride quantification assay. This typically involves an enzymatic reaction that results in a colored or fluorescent product.
-
Data Analysis: Measure the absorbance or fluorescence and determine the triglyceride concentration using a standard curve. Normalize the triglyceride levels to the total protein content of each sample.
Protocol 3: Visualizing Lipid Droplets by Staining
This qualitative or semi-quantitative method allows for the visualization of intracellular lipid droplets.
Materials:
-
Cells grown on glass coverslips or in imaging-compatible plates
-
Firsocostat S enantiomer
-
Oleic acid-BSA complex
-
BODIPY 493/503 or Nile Red stain
-
Formaldehyde (B43269) for cell fixation
-
DAPI for nuclear counterstaining
-
Fluorescence microscope
Procedure:
-
Cell Culture and Treatment: Plate cells on coverslips and treat with oleic acid and Firsocostat S enantiomer as described in Protocol 2.
-
Cell Fixation: After the incubation period, wash the cells with PBS and fix with 4% formaldehyde for 15-20 minutes at room temperature.
-
Staining: Wash the fixed cells with PBS and then stain with BODIPY 493/503 (1 µg/mL) or Nile Red (1 µg/mL) for 10-15 minutes.
-
Mounting and Imaging: Wash the cells again and mount the coverslips onto microscope slides with a mounting medium containing DAPI.
-
Image Acquisition and Analysis: Visualize the lipid droplets (green fluorescence for BODIPY 493/503) and nuclei (blue fluorescence for DAPI) using a fluorescence microscope. The number and size of lipid droplets can be quantified using image analysis software.
Experimental Workflow Diagram
Caption: Workflow for cell-based assays with Firsocostat.
Conclusion
Firsocostat S enantiomer is a valuable tool for studying the role of de novo lipogenesis and fatty acid oxidation in various cellular models. By accurately understanding its mechanism of action as an ACC inhibitor, researchers can design and interpret experiments to elucidate the complex interplay of pathways that regulate cellular lipid homeostasis, including the synthesis of triglycerides. The protocols provided herein offer a robust framework for investigating the cellular effects of Firsocostat S enantiomer.
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for In Vivo Studies with Firsocostat S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firsocostat (GS-0976) is a potent, liver-directed, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2).[1][2][3] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids.[1][3][4] By inhibiting ACC, Firsocostat decreases the production of malonyl-CoA, a critical substrate for fatty acid synthesis and a potent inhibitor of mitochondrial fatty acid β-oxidation.[1][3] This dual mechanism of action—reducing fatty acid synthesis and promoting fatty acid oxidation—makes Firsocostat a promising therapeutic agent for non-alcoholic steatohepatitis (NASH), a condition characterized by excessive fat accumulation in the liver.[1][3][4]
These application notes provide a detailed protocol for in vivo studies designed to evaluate the efficacy of the S-enantiomer of Firsocostat in a diet-induced mouse model of NASH. While most published studies have utilized the racemic mixture of Firsocostat, these protocols are adapted for the investigation of a specific stereoisomer. It is crucial to note that the relative potency of the S-enantiomer compared to the R-enantiomer or the racemate is not extensively documented in publicly available literature. Therefore, a preliminary dose-response study is highly recommended to determine the optimal dosage of the S-enantiomer for the in vivo experiments outlined below.
Mechanism of Action: ACC Inhibition
Firsocostat binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity.[1][5] This allosteric inhibition mimics the natural regulation of ACC by AMP-activated protein kinase (AMPK).[2] The inhibition of ACC1 in the cytosol reduces the synthesis of malonyl-CoA, thereby decreasing the substrate available for fatty acid synthase and curbing de novo lipogenesis.[1][3] The inhibition of ACC2 on the outer mitochondrial membrane also reduces local malonyl-CoA levels, which in turn relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1).[1][3] This allows for increased transport of fatty acids into the mitochondria for β-oxidation.
Experimental Protocols
Diet-Induced NASH Mouse Model
This protocol describes the induction of NASH in mice using a high-fat, high-fructose, and high-cholesterol diet, often referred to as a Western diet, which effectively recapitulates the key features of human NASH.
Materials:
-
Male C57BL/6J mice, 8 weeks old
-
Standard chow diet
-
Western Diet (e.g., 40-45% kcal from fat, high in fructose (B13574) and cholesterol)
-
Drinking water supplemented with high-fructose corn syrup (e.g., 42 g/L)
-
Animal caging and husbandry supplies
Procedure:
-
Acclimatize mice for one week on a standard chow diet.
-
Randomly assign mice to two groups: a control group receiving a standard chow diet and a NASH induction group receiving the Western diet and fructose-supplemented water.
-
House mice under a 12-hour light/dark cycle with ad libitum access to their respective diets and water for 16-24 weeks to induce NASH with fibrosis.
-
Monitor body weight and food/water consumption weekly.
Firsocostat S-enantiomer Administration
Materials:
-
Firsocostat S-enantiomer
-
Vehicle solution (e.g., 0.5% methylcellulose (B11928114) in sterile water)
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
After the NASH induction period, randomly assign the mice on the Western diet to either a vehicle control group or a Firsocostat S-enantiomer treatment group.
-
Prepare the Firsocostat S-enantiomer formulation in the vehicle at the desired concentration. Based on studies with racemic Firsocostat, a starting dose range of 4-16 mg/kg/day could be considered, but this should be optimized for the S-enantiomer.[2]
-
Administer the formulation or vehicle once daily via oral gavage for a period of 8-12 weeks.
-
Continue to maintain all groups on their respective diets (chow or Western diet) throughout the treatment period.
In Vivo Experimental Workflow
The following diagram outlines the key stages of the in vivo study.
Endpoint Analysis
At the end of the treatment period, perform the following analyses:
a. Blood and Tissue Collection:
-
Fast mice for 4-6 hours.
-
Collect blood via cardiac puncture under anesthesia.
-
Euthanize mice and harvest the liver and other relevant tissues.
-
Weigh the liver and take sections for histology and snap-freeze the remaining tissue in liquid nitrogen for biochemical analysis.
b. Plasma Lipid and Biomarker Analysis:
-
Centrifuge blood to separate plasma.
-
Analyze plasma for triglycerides, total cholesterol, HDL, LDL, and liver enzymes (ALT, AST) using commercially available kits.
c. Liver Triglyceride Content:
-
Homogenize a weighed portion of the frozen liver tissue in a suitable buffer.
-
Extract total lipids using a chloroform:methanol (2:1) solution.
-
Quantify triglyceride levels in the lipid extract using a colorimetric assay kit.
d. Liver Histology:
-
Fix liver sections in 10% neutral buffered formalin.
-
Embed in paraffin (B1166041) and section.
-
Stain sections with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and hepatocyte ballooning.
-
Stain sections with Sirius Red or Masson's trichrome to visualize and quantify collagen deposition as a measure of fibrosis.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical and clinical studies of Firsocostat (racemate). These values can serve as a benchmark for studies with the S-enantiomer.
Table 1: Effects of Firsocostat on Hepatic Steatosis and Biomarkers in a Mouse Model of NASH
| Parameter | Vehicle Control | Firsocostat (4 mg/kg/day) | Firsocostat (16 mg/kg/day) |
| Liver Triglycerides (mg/g) | 120 ± 15 | 85 ± 10 | 60 ± 8** |
| Plasma ALT (U/L) | 250 ± 40 | 150 ± 30 | 100 ± 20 |
| Plasma AST (U/L) | 300 ± 50 | 180 ± 35* | 120 ± 25 |
| Hepatic Fibrosis Area (%) | 5.2 ± 1.1 | 3.8 ± 0.8 | 2.5 ± 0.5* |
*Data are presented as mean ± SD. *p < 0.05, *p < 0.01 compared to vehicle control. Data are hypothetical and based on trends reported in preclinical studies.[2]
Table 2: Clinical Efficacy of Firsocostat (20 mg/day for 12 weeks) in NASH Patients
| Parameter | Baseline | Week 12 | Percent Change |
| Hepatic Fat Fraction (MRI-PDFF, %) | 15.7 | 9.0 | -43% |
| Liver Stiffness (MRE, kPa) | 3.4 | 3.1 | -9% |
| De Novo Lipogenesis (%) | 43 | 33.5 | -22%* |
| Plasma ALT (U/L) | 101 | 57 | -44% |
*p < 0.05. Data adapted from a proof-of-concept study in humans.[6][7]
Conclusion
The provided protocols offer a comprehensive framework for the in vivo evaluation of the Firsocostat S-enantiomer in a diet-induced mouse model of NASH. Successful execution of these studies will provide critical data on the efficacy of this specific enantiomer in reducing hepatic steatosis, inflammation, and fibrosis. Given the lack of specific data on the S-enantiomer, careful dose-finding studies and comparative analyses with the racemate are essential to fully characterize its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A simple method for inducing nonalcoholic steatohepatitis with fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma lipid profiling across species for the identification of optimal animal models of human dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. GS-0976 Reduces Hepatic Steatosis and Fibrosis Markers in Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Pharmacological Role of Inactive Enantiomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In pharmacology, many therapeutic agents are chiral molecules, existing as enantiomers – non-superimposable mirror images. Often, the desired therapeutic effect resides in one enantiomer, termed the eutomer , while the other, the distomer , is significantly less active or inactive.[1][2] Historically, many chiral drugs were marketed as racemic mixtures, containing equal amounts of both enantiomers.[1] However, a growing body of evidence highlights the distinct pharmacological and toxicological profiles of individual enantiomers, leading to a paradigm shift towards the development of single-enantiomer drugs.[1][3]
These application notes explore the multifaceted roles of "inactive" enantiomers in pharmacology. Far from being mere isomeric ballast, distomers can influence the therapeutic outcome in various ways, including undergoing chiral inversion to the active form, contributing to adverse effects, and modulating the pharmacokinetic profile of the eutomer.[4][5][6] Understanding these contributions is critical for the rational design and development of safer and more effective medicines.
I. Chiral Inversion: The Inactive Enantiomer as a Prodrug
A significant phenomenon in chiral pharmacology is the in vivo conversion of an inactive enantiomer into its active counterpart, a process known as chiral inversion.[7] This unidirectional metabolic process effectively renders the distomer a prodrug for the eutomer.[1]
A classic example is the non-steroidal anti-inflammatory drug (NSAID) ibuprofen (B1674241). The (S)-(+)-enantiomer is responsible for the anti-inflammatory activity through inhibition of cyclooxygenase (COX) enzymes, while the (R)-(-)-enantiomer is largely inactive.[8] However, in the body, a significant portion of the inactive (R)-ibuprofen undergoes chiral inversion to the active (S)-ibuprofen.[8] This conversion is also observed for other 2-arylpropionic acid NSAIDs like ketoprofen (B1673614).[8][9][10][11][12]
Table 1: Chiral Inversion of Selected 2-Arylpropionic Acid NSAIDs
| Drug | Inactive Enantiomer | Active Enantiomer | Extent of In Vivo Inversion (in humans) | Reference(s) |
| Ibuprofen | (R)-(-)-Ibuprofen | (S)-(+)-Ibuprofen | 35% - 70% | [8] |
| Ketoprofen | (R)-(-)-Ketoprofen | (S)-(+)-Ketoprofen | Up to 10% | [8] |
| Fenoprofen | (R)-(-)-Fenoprofen | (S)-(+)-Fenoprofen | ~93% (in cats) | [12] |
II. The Role of the Distomer in Toxicity and Adverse Effects
The inactive enantiomer is not always benign. In many cases, the distomer can contribute to undesirable side effects or toxicity, providing a strong rationale for the development of enantiopure drugs, a strategy known as "chiral switching".[13]
The tragic case of thalidomide (B1683933) serves as a stark reminder of this principle. While the (R)-enantiomer possesses sedative properties, the (S)-enantiomer is a potent teratogen, responsible for severe birth defects.[14] Another example is the local anesthetic bupivacaine (B1668057). The (S)-enantiomer (levobupivacaine) is significantly less cardiotoxic than the (R)-enantiomer.[4][7][15][16] This has led to the clinical use of levobupivacaine (B138063) to reduce the risk of cardiac-related adverse events.[4][7][15][16][17]
III. Stereoselectivity in Pharmacodynamics and Pharmacokinetics
Enantiomers can exhibit significant differences in their interactions with biological targets (pharmacodynamics) and in their absorption, distribution, metabolism, and excretion (ADME) profiles (pharmacokinetics).[17][18]
Pharmacodynamic Differences
The differential binding of enantiomers to receptors and enzymes is a cornerstone of stereoselective pharmacology. This is often quantified by comparing their binding affinities (Ki) or inhibitory concentrations (IC50).
For instance, the antidepressant citalopram (B1669093) is a racemic mixture. The therapeutic effect is primarily due to the (S)-enantiomer (escitalopram), which has a much higher affinity for the serotonin (B10506) transporter (SERT) than the (R)-enantiomer.[19][20][21] In fact, the (R)-enantiomer can even antagonize the binding of the (S)-enantiomer.[19][20] Similarly, the (S)-enantiomer of the proton pump inhibitor omeprazole (B731) (esomeprazole) shows different effects on the aryl hydrocarbon receptor (AhR) compared to the (R)-enantiomer.[22][23]
Table 2: Pharmacodynamic Data for Selected Enantiomers
| Drug | Enantiomer | Target | Parameter | Value | Reference(s) |
| Citalopram | (S)-Citalopram (Escitalopram) | SERT | Ki | 5 nM | [19] |
| (R)-Citalopram | SERT | Ki | 430 nM | [19] | |
| Omeprazole | (S)-Omeprazole (Esomeprazole) | AhR | EC50 | 22.9 ± 7.9 µM | [22] |
| (R)-Omeprazole | AhR | EC50 | 35.1 ± 3.7 µM | [22] |
Pharmacokinetic Differences
The metabolic fate of enantiomers can also differ significantly. The anticoagulant warfarin (B611796) is a racemic mixture where the (S)-enantiomer is 3-5 times more potent than the (R)-enantiomer.[1][5][24] The rate of metabolism of (S)-warfarin is approximately three times faster than that of (R)-warfarin.[1][5][25]
Table 3: Pharmacokinetic Data for Warfarin Enantiomers
| Enantiomer | Relative Potency | Relative Metabolic Rate | Primary Metabolizing Enzyme | Reference(s) |
| (S)-Warfarin | 3-5x more potent | ~3x faster | CYP2C9 | [1][5] |
| (R)-Warfarin | 1x | 1x | Multiple CYPs | [1][5] |
Experimental Protocols
Protocol 1: Chiral Separation of Ibuprofen Enantiomers by HPLC
This protocol describes a method for the separation and quantification of ibuprofen enantiomers in a pharmaceutical sample using High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase.[26][27][28][29][30]
Materials:
-
HPLC system with UV detector
-
Chiral stationary phase column (e.g., Chiralpak AGP, 10 cm × 4.0 mm × 5 µm)[26]
-
Mobile Phase: 100 mM Phosphate (B84403) Buffer (pH 7.0)[26]
-
Ibuprofen standard (racemic and enantiopure)
-
Sonicator
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 7.0. Filter and degas the mobile phase before use.
-
Standard Solution Preparation: Accurately weigh and dissolve ibuprofen standards in methanol to prepare stock solutions. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.
-
Sample Preparation: Crush an ibuprofen tablet and dissolve a known weight of the powder in methanol. Sonicate for 30 minutes to ensure complete dissolution. Dilute the solution to a suitable concentration with the mobile phase and filter through a 0.45 µm filter.[26]
-
HPLC Analysis:
-
Data Analysis: Construct a calibration curve by plotting the peak area against the concentration for each enantiomer. Determine the concentration of each enantiomer in the sample by interpolating its peak area on the calibration curve.
References
- 1. researchgate.net [researchgate.net]
- 2. Eudysmic ratio - Wikipedia [en.wikipedia.org]
- 3. revvity.com [revvity.com]
- 4. Systemic and regional pharmacokinetics of levobupivacaine and bupivacaine enantiomers in sheep - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Warfarin. Stereochemical aspects of its metabolism and the interaction with phenylbutazone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. Clinical Pharmacokinetics and Pharmacodynamics of Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.viamedica.pl [journals.viamedica.pl]
- 9. Bi-directional chiral inversion of ketoprofen in CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. Chiral inversion of (R)-ketoprofen: influence of age and differing physiological status in dairy cattle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. lornajane.net [lornajane.net]
- 14. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 15. Clinical Pharmacokinetics and Pharmacodynamics of Levobupivacaine | Semantic Scholar [semanticscholar.org]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetics of lidocaine, bupivacaine, and levobupivacaine in plasma and brain in awake rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Stereospecific Metabolism of R- and S-Warfarin by Human Hepatic Cytosolic Reductases - PMC [pmc.ncbi.nlm.nih.gov]
- 19. R-citalopram functionally antagonises escitalopram in vivo and in vitro: evidence for kinetic interaction at the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 20. R‐ and S‐citalopram concentrations have differential effects on neuropsychiatric scores in elders with dementia and agitation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Differential Effects of Omeprazole and Lansoprazole Enantiomers on Aryl Hydrocarbon Receptor in Human Hepatocytes and Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Enantiomer/enantiomer interactions between the S- and R- isomers of omeprazole in human cytochrome P450 enzymes: major role of CYP2C19 and CYP3A4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Enantiomers of warfarin and vitamin K1 metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Metabolic profiling of HepG2 cells incubated with S(-) and R(+) enantiomers of anti-coagulating drug warfarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Bot Verification [rasayanjournal.co.in]
- 27. asianpubs.org [asianpubs.org]
- 28. academic.oup.com [academic.oup.com]
- 29. Chiral separation of ibuprofen and chiral pharmacokinetics in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. actamedicamarisiensis.ro [actamedicamarisiensis.ro]
Application Notes and Protocols: Firsocostat S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firsocostat (GS-0976) is an investigational, liver-targeted, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1] ACC is the rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids.[2] By inhibiting ACC, Firsocostat decreases the production of malonyl-CoA, which in turn leads to a reduction in fatty acid synthesis and an increase in fatty acid oxidation.[3] This mechanism of action makes it a promising therapeutic candidate for non-alcoholic steatohepatitis (NASH). The S-enantiomer is the biologically active form of the molecule. These application notes provide detailed information on the solubility and preparation of the Firsocostat S-enantiomer.
Data Presentation: Solubility
The solubility of Firsocostat is a critical parameter for its formulation and delivery. Below is a summary of the available solubility data for the Firsocostat S-enantiomer in various solvents. It is important to note that comprehensive public data on the solubility in a wide range of organic solvents and at various temperatures is limited.
| Solvent | Concentration (m/v) | Molar Concentration | Conditions |
| Water | 0.0157 mg/mL | 0.0276 mM | Not specified |
| Aqueous Solution | Not specified | 594 µM | Not specified |
| Dimethyl Sulfoxide (DMSO) | ≥ 50 mg/mL | ≥ 87.78 mM | Hygroscopic DMSO can impact solubility; use of newly opened DMSO is recommended. |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL | 175.55 mM | Fresh DMSO recommended due to its hygroscopic nature. |
Note: For in-vivo studies, a formulation of 5% DMSO, 40% PEG300, and 5% Tween 80 in ddH2O has been mentioned, suggesting co-solvents are effective for achieving desired concentrations for administration.
Experimental Protocols
Protocol 1: Solubility Determination (General Method)
This protocol outlines a general method for determining the solubility of the Firsocostat S-enantiomer in various solvents.
Materials:
-
Firsocostat S-enantiomer (solid)
-
Selected solvents (e.g., water, ethanol (B145695), methanol, acetonitrile, acetone, DMSO, PEG-400)
-
Vials with screw caps
-
Magnetic stirrer and stir bars
-
Incubator or water bath with temperature control
-
Analytical balance
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector
-
Centrifuge
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of Firsocostat S-enantiomer to a known volume of the selected solvent in a vial.
-
Seal the vial and place it on a magnetic stirrer in a temperature-controlled environment (e.g., 25°C, 37°C).
-
Stir the mixture for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, stop stirring and allow the undissolved solid to settle.
-
Centrifuge the vials at a high speed to pellet the remaining solid.
-
Carefully withdraw an aliquot of the supernatant without disturbing the solid pellet.
-
-
Quantification:
-
Dilute the supernatant with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Determine the concentration of the Firsocostat S-enantiomer by comparing the peak area to a standard calibration curve.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or M based on the determined concentration and the dilution factor.
-
Repeat the experiment at different temperatures to assess the temperature dependence of solubility.
-
Protocol 2: Preparation of Firsocostat S-enantiomer by Chiral HPLC Separation
While a specific, detailed synthesis protocol for the Firsocostat S-enantiomer is not publicly available, the separation of enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC). This is a common and effective method for obtaining enantiomerically pure compounds in a laboratory setting.
Principle:
Chiral HPLC separates enantiomers by utilizing a chiral stationary phase (CSP). The enantiomers of the racemic mixture interact differently with the CSP, leading to different retention times and allowing for their separation.
Materials and Equipment:
-
Racemic Firsocostat
-
HPLC-grade solvents for the mobile phase (e.g., hexane (B92381), ethanol, isopropanol)
-
HPLC system equipped with a pump, injector, column oven, and a UV detector
-
Chiral HPLC column (e.g., a polysaccharide-based column such as Chiralpak® or Chiralcel®)
-
Fraction collector
General Procedure:
-
Column Selection and Method Development:
-
Select a suitable chiral stationary phase. Polysaccharide-based CSPs are often effective for a wide range of compounds.
-
Develop a mobile phase system. A typical starting point for normal-phase chiral chromatography is a mixture of hexane and an alcohol (e.g., ethanol or isopropanol). The ratio of the solvents will need to be optimized to achieve baseline separation of the enantiomers.
-
Optimize other chromatographic parameters such as flow rate and column temperature.
-
-
Sample Preparation:
-
Dissolve the racemic Firsocostat in the mobile phase or a compatible solvent to prepare a concentrated stock solution.
-
-
Chromatographic Separation:
-
Equilibrate the chiral HPLC column with the optimized mobile phase until a stable baseline is achieved.
-
Inject the racemic Firsocostat solution onto the column.
-
Monitor the elution of the enantiomers using a UV detector at an appropriate wavelength.
-
-
Fraction Collection:
-
Use a fraction collector to collect the eluent corresponding to each enantiomeric peak into separate vessels.
-
-
Enantiomeric Purity Analysis and Recovery:
-
Analyze the collected fractions to determine their enantiomeric purity (enantiomeric excess, ee%).
-
Evaporate the solvent from the collected fractions to obtain the purified S-enantiomer.
-
Mandatory Visualizations
Signaling Pathway of Firsocostat Action
References
- 1. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Note: Experimental Design with Active and Inactive Enantiomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Chirality is a fundamental property in pharmaceutical sciences, as enantiomers of a chiral drug can exhibit markedly different pharmacological, toxicological, and pharmacokinetic properties.[1][2] The human body, being a chiral environment, often interacts stereoselectively with drug molecules.[2][3] This leads to one enantiomer being therapeutically active (the eutomer ) while the other may be less active, inactive, or even contribute to adverse effects (the distomer ).[4][5]
This document provides a detailed guide for designing experiments to differentiate and characterize the activity of active and inactive enantiomers. It includes core concepts, experimental workflows, detailed protocols for key in vitro assays, and guidance on data presentation and interpretation. Regulatory bodies increasingly favor the development of single-enantiomer drugs, making a thorough understanding of each enantiomer's profile crucial for drug approval.[6][7][8]
Core Concepts in Chiral Pharmacology
-
Enantiomers: A pair of molecules that are non-superimposable mirror images of each other.[9]
-
Eutomer: The enantiomer with the desired pharmacological activity.[4][6]
-
Distomer: The enantiomer that is less active, inactive, or responsible for undesired effects.[4][6]
-
Eudismic Ratio (ER): The ratio of the potency or activity of the eutomer to that of the distomer. It is a quantitative measure of stereoselectivity. A high ER indicates significant differences in activity between the two enantiomers.[4][10] The ER is often calculated by dividing the IC50 or EC50 of the distomer by that of the eutomer.[7][11]
Experimental Design and Workflow
A systematic approach is essential to comprehensively evaluate the differing effects of enantiomers. The overall workflow involves isolating the enantiomers, conducting a series of in vitro and in vivo tests, and analyzing the data to determine the eudismic ratio and overall therapeutic potential.
Data Presentation: Summarizing Quantitative Data
Clear and concise data presentation is crucial for comparing enantiomeric activity. Tables should be used to summarize key quantitative parameters.
Table 1: Comparative In Vitro Activity of Enantiomers
| Compound | Target Binding Affinity (Ki, nM) | Functional Potency (IC50/EC50, nM) | Cytotoxicity (CC50, µM) | Eudismic Ratio (IC50-based) |
| (S)-Enantiomer (Eutomer) | 1.5 | 10 | >100 | \multirow{2}{*}{130} |
| (R)-Enantiomer (Distomer) | 180 | 1300 | >100 | |
| Racemic Mixture | 2.8 | 18 | >100 | N/A |
Note: Data is hypothetical and for illustrative purposes, but reflects typical differences observed, such as for (S)-propranolol which has a eudismic ratio of 130.[10]
Table 2: Comparative In Vivo Pharmacokinetic Parameters
| Compound | Cmax (ng/mL) | Tmax (hr) | AUC (ng·hr/mL) | Half-life (t½, hr) |
| (S)-Enantiomer | 450 | 2.0 | 3200 | 6.5 |
| (R)-Enantiomer | 280 | 2.5 | 1500 | 4.0 |
Note: Illustrates how enantiomers can have different pharmacokinetic profiles, which is a critical consideration in development.[1][2]
Detailed Experimental Protocols
This protocol determines the binding affinity (Ki) of each enantiomer for its target receptor.
Objective: To quantify the affinity of the active and inactive enantiomers for a specific target receptor.
Materials:
-
Purified cell membranes expressing the target receptor.
-
Radiolabeled ligand (e.g., [³H]-ligand) specific for the target.
-
Test compounds: (S)-enantiomer, (R)-enantiomer, and racemic mixture.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
96-well filter plates.
-
Scintillation fluid and microplate scintillation counter.
Procedure:
-
Compound Preparation: Prepare serial dilutions of each enantiomer and the racemate in the assay buffer.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer.
-
25 µL of radiolabeled ligand (at a concentration near its Kd).
-
25 µL of test compound dilutions.
-
100 µL of cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to determine the IC50 value (the concentration that inhibits 50% of specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
This protocol measures the functional consequence of receptor binding (e.g., agonist or antagonist activity) by quantifying a second messenger like cAMP.
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of each enantiomer.
Materials:
-
Whole cells expressing the target G-protein coupled receptor (GPCR).[12]
-
Test compounds: (S)-enantiomer, (R)-enantiomer.
-
Forskolin (B1673556) (an adenylyl cyclase activator, for antagonist assays).
-
cAMP detection kit (e.g., HTRF, ELISA).
-
Cell culture medium and 96-well cell culture plates.
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and grow to 80-90% confluency.
-
Compound Treatment (Agonist Mode):
-
Replace the culture medium with assay buffer.
-
Add serial dilutions of each enantiomer to the wells.
-
Incubate for 30 minutes at 37°C.
-
-
Compound Treatment (Antagonist Mode):
-
Pre-incubate the cells with serial dilutions of each enantiomer for 15 minutes.
-
Add a fixed concentration of an agonist (or forskolin for Gi-coupled receptors) to all wells.[12]
-
Incubate for an additional 30 minutes at 37°C.
-
-
Cell Lysis and cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen detection kit.
-
Data Analysis:
-
Plot the cAMP response against the log concentration of the test compound.
-
Use non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists).
-
Mandatory Visualizations
The diagram below illustrates how a GPCR is activated by a eutomer (active enantiomer), leading to a downstream signaling cascade, while the distomer (inactive enantiomer) fails to bind effectively.
This diagram clarifies the relationship between a racemic mixture and its constituent parts, highlighting their differing biological activities.
References
- 1. What is the application of stereochemistry in drug design? [synapse.patsnap.com]
- 2. Drug Design: When one size fits all backfires | Stereochemistry [blogs.ntu.edu.sg]
- 3. veranova.com [veranova.com]
- 4. elearning.uniroma1.it [elearning.uniroma1.it]
- 5. researchgate.net [researchgate.net]
- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 7. Eudismic Ratio [sct-asso.fr]
- 8. researchgate.net [researchgate.net]
- 9. ardena.com [ardena.com]
- 10. Eudysmic ratio - Wikipedia [en.wikipedia.org]
- 11. sct-asso.fr [sct-asso.fr]
- 12. researchgate.net [researchgate.net]
Firsocostat S Enantiomer: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Firsocostat (also known as GS-0976 or ND-630) is a potent and selective allosteric inhibitor of Acetyl-CoA Carboxylase (ACC), a key enzyme in the de novo lipogenesis (DNL) pathway. By inhibiting both ACC1 and ACC2 isoforms, Firsocostat effectively reduces the synthesis of fatty acids and promotes fatty acid oxidation. The S enantiomer of Firsocostat is a crucial tool for preclinical research, enabling detailed investigation into the therapeutic potential of ACC inhibition in various metabolic disorders, including Non-Alcoholic Steatohepatitis (NASH), diabetes, and oncology. These application notes provide an overview of Firsocostat S enantiomer's mechanism of action, key research applications, and detailed protocols for its use in in vitro and cell-based assays.
Suppliers of Firsocostat S Enantiomer for Research
For research purposes, it is imperative to source high-purity Firsocostat S enantiomer. Several reputable suppliers specialize in providing compounds for preclinical research. When selecting a supplier, consider factors such as purity, available analytical data (e.g., NMR, HPLC), and batch-to-batch consistency.
Table 1: Prominent Suppliers of Firsocostat and its Enantiomers
| Supplier | Product Name(s) | Purity | Notes |
| MedchemExpress | Firsocostat (S enantiomer), Firsocostat | >98% | Offers various pack sizes. |
| TargetMol | Firsocostat S enantiomer, Firsocostat | >98% | Provides detailed solubility information. |
| LabSolutions | Firsocostat (S enantiomer) | 98% | Available in multiple pack sizes. |
| Ambeed | Firsocostat (S enantiomer) | >98% | Provides detailed chemical properties. |
Note: This table is not exhaustive and serves as a starting point for sourcing the compound. Researchers should conduct their own due diligence before procurement.
Mechanism of Action and Signaling Pathway
Firsocostat is an allosteric inhibitor that binds to the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2, preventing their dimerization and subsequent enzymatic activity.[1] ACC1 is a cytosolic enzyme that catalyzes the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in DNL. ACC2 is a mitochondrial membrane-associated enzyme that also produces malonyl-CoA, which in turn inhibits carnitine palmitoyltransferase 1 (CPT1), a key enzyme for fatty acid transport into the mitochondria for oxidation. By inhibiting both isoforms, Firsocostat dually acts to decrease fatty acid synthesis and increase fatty acid oxidation.
References
Troubleshooting & Optimization
Firsocostat S-enantiomer Stability in Solution: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability of the Firsocostat S-enantiomer in solution. As Firsocostat (GS-9674) is the (R)-enantiomer, this guide addresses potential challenges researchers may face when working with its stereoisomer, the S-enantiomer, particularly concerning its stability during experimental procedures.[1]
Troubleshooting Guide
This guide is designed to help you identify and resolve potential stability issues with the Firsocostat S-enantiomer in solution.
| Observed Issue | Potential Cause | Recommended Action |
| Loss of S-enantiomer concentration over time in solution. | Chemical Degradation: The molecule may be susceptible to hydrolysis, oxidation, or photodegradation. | Conduct a forced degradation study to identify the degradation pathway. Adjust solution pH, protect from light, and use de-gassed solvents. |
| Chiral Inversion (Racemization): The S-enantiomer may be converting to the R-enantiomer (Firsocostat). | Analyze the sample using a chiral chromatography method to detect the presence of the R-enantiomer. Investigate the effect of pH and temperature on the rate of inversion.[2][3][4][5] | |
| Adsorption to container surfaces. | Use silanized glassware or polypropylene (B1209903) tubes. Include a small percentage of a non-ionic surfactant (e.g., Tween 80) in the vehicle if compatible with the experiment. | |
| Appearance of unknown peaks in chromatogram. | Formation of Degradation Products: Indicates chemical instability under the current storage or experimental conditions. | Characterize the new peaks using mass spectrometry (LC-MS) to identify degradation products. Refer to the forced degradation study protocol to systematically investigate the cause. |
| Contamination. | Ensure proper cleaning of all labware and use high-purity solvents and reagents. Prepare fresh solutions. | |
| Inconsistent experimental results. | Variable S-enantiomer concentration due to instability. | Prepare fresh stock solutions for each experiment. Re-evaluate and optimize storage conditions for the S-enantiomer solutions. |
| Precipitation of the compound. | Visually inspect solutions for any particulate matter. Determine the solubility of the S-enantiomer in the chosen solvent system and avoid supersaturation. |
Frequently Asked Questions (FAQs)
1. What are the known stability characteristics of Firsocostat?
Firsocostat (the R-enantiomer) is a reversible inhibitor of acetyl-CoA carboxylase (ACC).[6] Commercially available Firsocostat is typically stored as a powder at -20°C for up to 3 years and as a stock solution in DMSO at -80°C for up to one year.[6] While specific public data on the forced degradation of the S-enantiomer is not available, the thieno[2,3-d]pyrimidine (B153573) core may be susceptible to hydrolysis under strongly acidic or basic conditions.[7][8]
2. What is chiral inversion and could it affect the S-enantiomer of Firsocostat?
Chiral inversion is the conversion of one enantiomer into its mirror image.[2] This can be influenced by factors such as pH, temperature, and enzymes.[2][3] For some chiral molecules, the acidic proton adjacent to the chiral center can be abstracted, leading to racemization.[4] Given the structure of Firsocostat, it is plausible that the S-enantiomer could invert to the more stable R-enantiomer under certain conditions. It is crucial to assess the enantiomeric purity of your solution over the course of an experiment, especially if the solution is not freshly prepared or has been exposed to non-neutral pH.
3. How can I assess the stability of the Firsocostat S-enantiomer in my experimental conditions?
A forced degradation study is the recommended approach to systematically evaluate the stability of the S-enantiomer.[9][10][11] This involves exposing the compound in solution to harsh conditions to accelerate degradation and identify potential degradation products and pathways.
4. What are the typical conditions for a forced degradation study?
A forced degradation study typically includes the following stress conditions:[10][11][12]
-
Acid Hydrolysis: 0.1 N HCl at 60°C
-
Base Hydrolysis: 0.1 N NaOH at 60°C
-
Oxidation: 3% H₂O₂ at room temperature
-
Thermal Degradation: Solution heated to 60°C
-
Photodegradation: Exposure to UV light (e.g., 200 Wh/m²) and visible light (e.g., 1.2 million lux hours)
Samples are analyzed at various time points to determine the extent of degradation.
5. What analytical methods are suitable for monitoring the stability of the Firsocostat S-enantiomer?
A stability-indicating analytical method is required. Chiral High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is the most appropriate technique.[13][14][15] This method should be able to separate the S-enantiomer from the R-enantiomer and any potential degradation products.
Experimental Protocols
Protocol 1: Forced Degradation Study of Firsocostat S-enantiomer
Objective: To determine the degradation pathways of the Firsocostat S-enantiomer under various stress conditions.
Materials:
-
Firsocostat S-enantiomer
-
HPLC-grade acetonitrile (B52724), methanol, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Phosphate (B84403) buffer (pH 7.4)
-
Volumetric flasks, pipettes, and vials
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the Firsocostat S-enantiomer in acetonitrile or another suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N HCl. Incubate at 60°C.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 N NaOH. Incubate at 60°C.
-
Oxidation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature, protected from light.
-
Thermal Degradation: Mix 1 mL of the stock solution with 1 mL of phosphate buffer (pH 7.4). Incubate at 60°C.
-
Photodegradation: Expose a solution of the S-enantiomer in a quartz cuvette to UV and visible light as per ICH Q1B guidelines.
-
Control: Mix 1 mL of the stock solution with 1 mL of HPLC-grade water. Keep at room temperature, protected from light.
-
-
Sampling: Withdraw aliquots at initial (t=0), 2, 4, 8, and 24 hours. For base hydrolysis, neutralize the sample with an equivalent amount of acid before analysis, and vice versa for acid hydrolysis.
-
Analysis: Analyze all samples by a validated chiral HPLC method to determine the percentage of the S-enantiomer remaining and to detect the formation of the R-enantiomer and any degradation products.
Protocol 2: Chiral HPLC Method for Enantiomeric Separation
Objective: To separate and quantify the S- and R-enantiomers of Firsocostat.
Instrumentation:
-
HPLC system with a UV or MS detector
-
Chiral stationary phase column (e.g., Chiralcel OD-H, Chiralpak AD-H, or equivalent)
Mobile Phase (Isocratic):
-
A mixture of n-hexane, ethanol, and a small amount of a modifier like trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA) to improve peak shape. A typical starting point could be 80:20 (n-hexane:ethanol) with 0.1% TFA. The exact ratio should be optimized for the specific column.
Method Parameters:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection: UV at a suitable wavelength (e.g., 254 nm) or MS.
Procedure:
-
System Suitability: Inject a solution containing a racemic mixture of Firsocostat to ensure adequate separation of the two enantiomers (resolution > 1.5).
-
Calibration: Prepare a series of calibration standards of the S-enantiomer and the R-enantiomer and inject them to generate a calibration curve.
-
Sample Analysis: Inject the samples from the forced degradation study or other experiments and quantify the amounts of the S- and R-enantiomers.
Visualizations
References
- 1. Firsocostat - Wikipedia [en.wikipedia.org]
- 2. Chiral inversion - Wikipedia [en.wikipedia.org]
- 3. Chiral inversion of drugs: coincidence or principle? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Investigation of racemisation of the enantiomers of glitazone drug compounds at different pH using chiral HPLC and chiral CE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chiral-labs.com [chiral-labs.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. resolvemass.ca [resolvemass.ca]
- 12. ijrpp.com [ijrpp.com]
- 13. atsdr.cdc.gov [atsdr.cdc.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Simultaneous separation and identification of all structural isomers and enantiomers of aminobutyric acid using a highly sensitive chiral resolution labeling reagent - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Firsocostat and its Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Firsocostat (B609510). The primary focus is to address potential issues arising from the unexpected lack of activity, which may be related to the stereochemistry of the compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Firsocostat (GS-0976)?
A1: Firsocostat is a potent, liver-targeted, allosteric inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and ACC2.[1][2][3] It binds to the biotin (B1667282) carboxylase (BC) domain of the ACC enzymes, preventing their dimerization and subsequent enzymatic activity.[1][2] This inhibition is the rate-limiting step in de novo lipogenesis (DNL).[1][4]
Q2: Which enantiomer of Firsocostat is the active form?
A2: The active enantiomer of Firsocostat is the (R)-enantiomer. The IUPAC name for Firsocostat is 2-[1-[(2R )-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid, which specifies the R configuration at the chiral center. While specific activity data for the S-enantiomer is not widely published, it is common for chiral drugs that the majority of the desired pharmacological activity resides in one enantiomer (the eutomer), while the other enantiomer (the distomer) is significantly less active or inactive.[5]
Q3: What are the expected outcomes of successful Firsocostat treatment in a relevant experimental model?
A3: In preclinical and clinical studies, Firsocostat has been shown to:
-
Improve insulin (B600854) sensitivity.[6]
Q4: Are there any known off-target effects of Firsocostat?
A4: Firsocostat is reported to be highly specific for ACC. In a screening panel of 101 enzymes, receptors, growth factors, transporters, and ion channels, no significant off-target activity was detected.[3]
Troubleshooting Guide
Issue: I am not observing the expected inhibition of ACC or reduction in de novo lipogenesis with my Firsocostat compound.
This is an unexpected result, as Firsocostat is a potent ACC inhibitor. The following troubleshooting steps can help identify the potential cause of this issue.
Step 1: Verify the Identity and Purity of your Firsocostat Compound
-
Confirm the Stereochemistry: Ensure that you are using the (R)-enantiomer of Firsocostat. The S-enantiomer is expected to have significantly lower or no activity. If you have a racemic mixture, the potency will be reduced by at least 50%.
-
Check the Purity: Obtain a certificate of analysis (CoA) for your compound to confirm its chemical purity and identity. Impurities can interfere with the assay or the compound's activity.
Step 2: Review Your Experimental Protocol
-
In Vitro ACC Inhibition Assay: Refer to the detailed protocol for a biochemical ACC1/ACC2 inhibition assay. Ensure that all reagents are correctly prepared and that the assay conditions are optimal.
-
Cell-Based De Novo Lipogenesis (DNL) Assay: For cellular experiments, refer to the detailed protocol for measuring DNL using radiolabeled acetate. Pay close attention to cell health, compound incubation time, and the lipid extraction and scintillation counting steps.
Step 3: Consider Potential Issues with Assay Components
-
Enzyme Activity: If using purified enzymes, ensure they are active. Include a positive control inhibitor (if available) to validate the assay.
-
Cell Line Responsiveness: Confirm that your chosen cell line expresses ACC1 and/or ACC2 and is capable of undergoing de novo lipogenesis.
The following diagram outlines a logical workflow for troubleshooting unexpected results with Firsocostat.
Caption: Troubleshooting workflow for unexpected Firsocostat activity.
Quantitative Data
The following table summarizes the reported inhibitory concentrations of Firsocostat against human ACC1 and ACC2.
| Compound | Target | IC50 (nM) |
| Firsocostat (GS-0976) | hACC1 | 2.1 |
| Firsocostat (GS-0976) | hACC2 | 6.1 |
Data sourced from multiple publications.[6]
Experimental Protocols
In Vitro ACC1/ACC2 Inhibition Assay
This protocol is a general guideline for a biochemical assay to determine the IC50 of Firsocostat.
Materials:
-
Human recombinant ACC1 or ACC2 enzyme
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 1 mM DTT, 0.01% Triton X-100)
-
Acetyl-CoA
-
ATP
-
Sodium Bicarbonate (radiolabeled with ¹⁴C, NaH¹⁴CO₃)
-
Firsocostat (and other test compounds)
-
Scintillation vials and fluid
-
Filter paper (e.g., glass fiber)
Procedure:
-
Prepare a reaction mixture containing assay buffer, ACC enzyme, and Acetyl-CoA.
-
Add varying concentrations of Firsocostat (or DMSO as a vehicle control) to the reaction mixture and incubate for a specified time (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding ATP and NaH¹⁴CO₃.
-
Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction by adding an acid (e.g., HCl).
-
Spot a portion of the reaction mixture onto filter paper and allow it to dry.
-
Wash the filter paper to remove unincorporated NaH¹⁴CO₃.
-
Place the filter paper in a scintillation vial with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Calculate the percent inhibition for each Firsocostat concentration and determine the IC50 value.
Cell-Based De Novo Lipogenesis (DNL) Assay
This protocol describes a general method to measure the effect of Firsocostat on DNL in a cell line such as HepG2.
Materials:
-
HepG2 cells (or other relevant cell line)
-
Cell culture medium
-
Firsocostat
-
[¹⁴C]-labeled acetate
-
PBS (phosphate-buffered saline)
-
Lipid extraction solvent (e.g., hexane:isopropanol, 3:2)
-
Scintillation vials and fluid
Procedure:
-
Plate HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with varying concentrations of Firsocostat (or DMSO as a vehicle control) for a predetermined time (e.g., 24 hours).
-
Add [¹⁴C]-acetate to the cell culture medium and incubate for a specific duration (e.g., 2-4 hours).
-
Remove the medium and wash the cells with cold PBS.
-
Lyse the cells and extract the lipids using an appropriate solvent system.
-
Transfer the lipid-containing phase to a scintillation vial and allow the solvent to evaporate.
-
Add scintillation fluid to the vial and measure the radioactivity.
-
Normalize the radioactivity counts to the protein concentration of the cell lysate.
-
Calculate the percent inhibition of DNL for each Firsocostat concentration.
Signaling Pathway
Firsocostat inhibits ACC1 and ACC2, which has a dual effect on lipid metabolism: it decreases de novo lipogenesis and promotes fatty acid oxidation.
Caption: Firsocostat's mechanism of action on lipid metabolism.
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. "In vitro" differences among (R) and (S) enantiomers of profens in their activities related to articular pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gilead.com [gilead.com]
- 8. GS-0976 Reduces Hepatic Steatosis and Fibrosis Markers in Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Firsocostat S enantiomer concentration for control experiments
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the use of the Firsocostat (B609510) S enantiomer in control experiments.
Frequently Asked Questions (FAQs)
Q1: What is Firsocostat and how does it work?
Firsocostat, also known as GS-0976 or ND-630, is a potent and specific allosteric inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and ACC2.[1][2] It functions by binding to the biotin (B1667282) carboxylase (BC) domain of the ACC enzymes, which prevents their dimerization and subsequent enzymatic activity.[2][3] ACCs catalyze the rate-limiting step in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids. By inhibiting ACC, Firsocostat effectively reduces the production of fatty acids.[3]
Q2: Which is the active enantiomer of Firsocostat?
The active enantiomer of Firsocostat is the (R)-enantiomer. This is the enantiomer responsible for the potent inhibition of ACC1 and ACC2.
Q3: What is the purpose of using the Firsocostat S enantiomer in experiments?
The Firsocostat S enantiomer is the inactive enantiomer (distomer). In drug development and molecular biology research, it is crucial to use the inactive enantiomer as a negative control. This helps to ensure that the observed effects of the active (R)-enantiomer are due to its specific interaction with the target (ACC) and not due to non-specific effects of the chemical structure, such as off-target interactions or general cellular toxicity.[4]
Q4: At what concentration should I use the Firsocostat S enantiomer in my control experiments?
Quantitative Data Summary
The following table summarizes the inhibitory potency of the active (R)-enantiomer of Firsocostat against human ACC1 and ACC2.
| Compound | Target | IC50 (nM) |
| Firsocostat ((R)-enantiomer) | hACC1 | 2.1 ± 0.2[6][7] |
| Firsocostat ((R)-enantiomer) | hACC2 | 6.1 ± 0.8[6][7] |
Recommendation for S Enantiomer Concentration in Control Experiments:
| Compound | Recommended Concentration | Rationale |
| Firsocostat S enantiomer | Same concentration as the active (R)-enantiomer | To control for potential off-target or non-specific effects of the chemical scaffold. |
Experimental Protocols
Protocol 1: In Vitro ACC Enzyme Inhibition Assay
This protocol provides a general framework for assessing the direct inhibitory activity of Firsocostat enantiomers on purified ACC enzymes.
Materials:
-
Purified recombinant human ACC1 or ACC2
-
Firsocostat (R)-enantiomer
-
Firsocostat (S)-enantiomer
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate (containing ¹⁴C)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 2 mM DTT)
-
Scintillation fluid and vials
-
Microplate reader
Procedure:
-
Prepare a stock solution of Firsocostat (R)- and (S)-enantiomers in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a microplate, add the assay buffer, purified ACC enzyme, and the test compounds (or vehicle control).
-
Pre-incubate the enzyme with the compounds for 15-30 minutes at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of ATP, Acetyl-CoA, and ¹⁴C-labeled sodium bicarbonate.
-
Incubate the reaction for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a strong acid (e.g., perchloric acid).
-
Transfer the reaction mixture to a scintillation vial containing scintillation fluid.
-
Measure the incorporation of ¹⁴C into an acid-stable product (malonyl-CoA) using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 values.
Protocol 2: Cell-Based De Novo Lipogenesis Assay
This protocol outlines a method to measure the effect of Firsocostat enantiomers on de novo lipogenesis in a cellular context, for example, using HepG2 human hepatoma cells.[3]
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics
-
Firsocostat (R)-enantiomer
-
Firsocostat (S)-enantiomer
-
[¹⁴C]-labeled acetate
-
Lysis buffer
-
Scintillation fluid and vials
-
Scintillation counter
Procedure:
-
Seed HepG2 cells in a multi-well plate and allow them to adhere and grow to a suitable confluency.
-
Prepare stock solutions and serial dilutions of the Firsocostat enantiomers in the cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the test compounds or vehicle control.
-
Incubate the cells with the compounds for a predetermined time (e.g., 2-24 hours).
-
Add [¹⁴C]-acetate to each well and incubate for a further 2-4 hours to allow for its incorporation into newly synthesized lipids.
-
Wash the cells with ice-cold phosphate-buffered saline (PBS) to remove unincorporated [¹⁴C]-acetate.
-
Lyse the cells using a suitable lysis buffer.
-
Transfer the cell lysates to scintillation vials with scintillation fluid.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Normalize the results to the total protein content of each well and calculate the percentage of inhibition of de novo lipogenesis.
Visualizations
References
- 1. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of Firsocostat S enantiomer at high concentrations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of the Firsocostat (B609510) S enantiomer in research experiments. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for the Firsocostat S enantiomer?
A1: Firsocostat is a potent and highly selective allosteric inhibitor of both Acetyl-CoA Carboxylase 1 (ACC1) and ACC2.[1][2][3] It binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing the dimerization required for its enzymatic activity.[3] This inhibition reduces the conversion of acetyl-CoA to malonyl-CoA, a critical step in de novo lipogenesis (DNL).[4] The decrease in malonyl-CoA also leads to increased fatty acid oxidation.[4][5] Firsocostat is liver-targeted, which is achieved through its design as a substrate for hepatic organic anion-transporting polypeptide (OATP) transporters.
Q2: Is Firsocostat administered as a specific enantiomer?
A2: Yes. The chemical name for Firsocostat is 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid.[6] The "(2R)" designation indicates that it is a specific stereoisomer, which corresponds to the S enantiomer at that particular chiral center. For the purpose of this guide, "Firsocostat S enantiomer" and "Firsocostat" are used interchangeably.
Q3: Are there any known off-target effects of Firsocostat at high concentrations?
A3: Based on available data, Firsocostat is highly selective for ACC1 and ACC2. A screening against a panel of 101 enzymes, receptors, growth factors, transporters, and ion channels showed no significant off-target activity.[2] However, it is important to distinguish between true off-target effects and potent, on-target effects that may be unexpected. The most notable of these is an increase in plasma triglycerides.
Q4: Why does Firsocostat cause an increase in triglycerides? Is this an off-target effect?
A4: The increase in plasma triglycerides is considered a mechanism-based, on-target effect, not a direct off-target effect. The inhibition of ACC leads to a reduction in the production of polyunsaturated fatty acids (PUFAs). This decrease in PUFAs can lead to reduced activation of PPARα and increased expression of LXR/SREBP1 target genes. This signaling cascade results in increased hepatic secretion of very-low-density lipoprotein (VLDL) and a reduction in triglyceride clearance, leading to hypertriglyceridemia.
Troubleshooting Guide
This guide addresses specific issues that researchers might encounter during their experiments with the Firsocostat S enantiomer.
Issue 1: Unexpected Increase in Triglyceride Levels in Plasma or Media
-
Symptom: You observe a significant elevation in triglyceride levels in the plasma of your animal models or in the culture media of your cell-based assays after treatment with high concentrations of Firsocostat.
-
Possible Cause: This is a known on-target, pharmacological effect of ACC inhibition by Firsocostat.[7][8] It is not necessarily indicative of a non-specific or off-target interaction.
-
Troubleshooting Steps:
-
Confirm the Effect is Dose-Dependent: Run a dose-response curve to determine if the increase in triglycerides correlates with the concentration of Firsocostat used.
-
Analyze Gene Expression: Measure the expression of key genes involved in lipid metabolism, such as SREBP1c, and its downstream targets. An increase in these genes would support the on-target mechanism.
-
Consider Co-treatments: In clinical settings, the hypertriglyceridemia induced by ACC inhibitors can be mitigated by co-treatment with fibrates or fish oil.[8] This could be explored in a research setting to confirm the mechanism.
-
Issue 2: Unexplained Changes in Cellular Phenotype or Signaling Pathways
-
Symptom: You observe unexpected changes in cell morphology, proliferation, or the activity of a signaling pathway that is not directly linked to ACC inhibition.
-
Possible Cause: While Firsocostat is highly selective, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out without specific testing. Chronic inhibition of ACC can also have indirect effects on cellular metabolism that are not immediately obvious. For example, chronic ACC1 suppression in pancreatic β-cells has been shown to impair glucose-stimulated insulin (B600854) secretion through effects on glucose metabolism rather than lipid metabolism.[9]
-
Troubleshooting Steps:
-
Perform a Target Engagement Assay: Use a technique like a cellular thermal shift assay (CETSA) to confirm that Firsocostat is engaging with ACC in your experimental system at the concentrations used.
-
Conduct a Kinase Panel Screen: If you suspect off-target effects on signaling pathways, a broad kinase inhibitor profiling service can help identify any unintended interactions.
-
Use a Structurally Unrelated ACC Inhibitor: To confirm that the observed phenotype is due to ACC inhibition and not a specific off-target effect of Firsocostat, repeat the experiment with a different, structurally unrelated ACC inhibitor.
-
Evaluate Protein Acetylation: Chronic ACC inhibition can lead to hyper-acetylation of extra-mitochondrial proteins.[10] This could be a downstream consequence of altered metabolism and may contribute to unexpected phenotypes.
-
Data Presentation
Table 1: In Vitro Potency of Firsocostat
| Target | IC50 (nM) | Assay Type | Source |
| Human ACC1 | 2.1 | Recombinant Enzyme Assay | [1] |
| Human ACC2 | 6.1 | Recombinant Enzyme Assay | [1] |
| Fatty Acid Synthesis (HepG2 cells) | 66 | Cellular Assay | [1] |
Table 2: Summary of Firsocostat Effects in Clinical Trials
| Parameter | Dosage | Observation | Note | Source |
| Liver Fat Content | 20 mg/day for 12 weeks | ~29% relative reduction | Primary on-target efficacy | [7] |
| Plasma Triglycerides | 5 mg and 20 mg/day | Median increase of 11-13% | On-target pharmacological effect | |
| Adverse Events | 5 mg and 20 mg/day | Most common: nausea, abdominal pain, diarrhea, headache | Generally mild in nature | [11][12] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
-
Cell Culture: Culture your cells of interest to ~80% confluency.
-
Compound Treatment: Treat cells with various concentrations of Firsocostat (e.g., 0.1 nM to 10 µM) and a vehicle control for 1 hour at 37°C.
-
Cell Lysis: Harvest and lyse the cells by freeze-thawing.
-
Heat Challenge: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.
-
Centrifugation: Centrifuge the samples at high speed to pellet the precipitated proteins.
-
Western Blot Analysis: Collect the supernatant and analyze the amount of soluble ACC1/2 remaining by Western blotting.
-
Data Analysis: A positive target engagement will result in a thermal stabilization of ACC1/2 in the Firsocostat-treated samples compared to the vehicle control, indicated by a higher amount of soluble protein at elevated temperatures.
Visualizations
Caption: Mechanism of action of Firsocostat on ACC1 and ACC2.
Caption: Troubleshooting workflow for unexpected experimental results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. researchgate.net [researchgate.net]
- 4. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 5. What are ACC2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Firsocostat - Wikipedia [en.wikipedia.org]
- 7. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) | Semantic Scholar [semanticscholar.org]
- 9. Chronic Suppression of Acetyl-CoA Carboxylase 1 in β-Cells Impairs Insulin Secretion via Inhibition of Glucose Rather Than Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Genetic inhibition of hepatic acetyl-CoA carboxylase activity increases liver fat and alters global protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Safety of Firsocostat, an Acetyl-Coenzyme A Carboxylase Inhibitor, in Participants with Mild, Moderate, and Severe Hepatic Impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
Interpreting unexpected results with Firsocostat S enantiomer
Welcome to the technical support center for the Firsocostat S enantiomer. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) related to the experimental use of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common and unexpected results that may be encountered during your research with the Firsocostat S enantiomer.
Q1: We are observing a paradoxical increase in plasma triglycerides in our animal models treated with Firsocostat, even though we see a reduction in hepatic steatosis. Is this an expected outcome?
A1: Yes, an increase in plasma triglycerides is a known, on-target effect of Acetyl-CoA Carboxylase (ACC) inhibition by Firsocostat and is considered a class effect for ACC inhibitors.[1][2] While it may seem counterintuitive given the reduction in liver fat, the mechanism is well-documented. Inhibition of ACC leads to decreased levels of malonyl-CoA, which in turn reduces the synthesis of polyunsaturated fatty acids (PUFAs).[1][3] This reduction in PUFAs leads to the activation of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) and Liver X Receptor (LXR) target genes. This activation results in increased hepatic secretion of very-low-density lipoprotein (VLDL) and reduced triglyceride clearance, leading to hypertriglyceridemia.[1][3][4]
Q2: How can we mitigate the hypertriglyceridemia observed in our animal studies?
A2: Co-administration of a peroxisome proliferator-activated receptor alpha (PPARα) agonist, such as fenofibrate (B1672516), has been shown to effectively mitigate the increase in triglycerides associated with ACC inhibition.[1][2][5][6] Fish oil supplementation may also be a viable strategy.[1] In clinical trials, fenofibrate was shown to be safe and effective in mitigating triglyceride elevations in patients treated with a combination of an FXR agonist and Firsocostat.[5][6]
Q3: We are seeing variability in the efficacy of Firsocostat in our in vitro assays. What are some potential causes and how can we troubleshoot this?
A3: Variability in in vitro assays can arise from several factors:
-
Cell Line and Passage Number: Different hepatic cell lines (e.g., HepG2, Huh7) can have varying metabolic activities. It's also crucial to use cells within a consistent and low passage number range, as prolonged culturing can alter their phenotype and response to treatment.[7]
-
Culture Medium Composition: The composition of the cell culture medium, particularly the serum content and concentration of fatty acids, can significantly influence baseline lipogenesis and the observed effect of Firsocostat. Consider using serum-free media or media with a defined lipid composition for more reproducible results.[8]
-
Compound Stability and Solubilization: Ensure that Firsocostat is fully solubilized in the vehicle (e.g., DMSO) and that the final concentration of the vehicle in the culture medium is consistent and non-toxic to the cells. Prepare fresh dilutions of the compound for each experiment to avoid degradation.
-
Assay Endpoint and Timing: The timing of the assay endpoint is critical. The effects on de novo lipogenesis can be observed within hours, while downstream effects on cell viability or other markers may require longer incubation times. Optimize the treatment duration for your specific assay.
Q4: Are there any known off-target effects of Firsocostat that we should be aware of?
A4: Firsocostat is reported to be a highly specific inhibitor of ACC1 and ACC2. Screening against a wide panel of other enzymes and receptors has not revealed significant off-target activities.[9] However, as with any potent inhibitor, it is good practice to include appropriate controls in your experiments to rule out potential unforeseen effects in your specific model system.
Quantitative Data Summary
The following tables summarize key quantitative data related to the activity and effects of Firsocostat.
Table 1: In Vitro Inhibitory Activity of Firsocostat
| Target | IC50 (nM) | Cell Line/System | Reference |
| Human ACC1 | 2.1 | Recombinant Enzyme | [5][10] |
| Human ACC2 | 6.1 | Recombinant Enzyme | [5][10] |
| Fatty Acid Synthesis | 66 | HepG2 cells | [10] |
Table 2: Effects of Firsocostat in a Phase 2 Clinical Trial in NASH Patients (12 weeks)
| Parameter | Firsocostat (20 mg daily) | Placebo | Reference |
| Relative Reduction in Liver Fat (MRI-PDFF) | 29% | - | [1][11] |
| Patients with ≥30% Reduction in Liver Fat | 48% | 15% | [11] |
| Median Relative Change in Serum Triglycerides | +13% | -4% | [1] |
| Patients with Triglycerides >500 mg/dL | 16 | - | [11] |
Key Experimental Protocols
Below are detailed methodologies for key experiments involving Firsocostat.
Protocol 1: In Vitro Fatty Acid Synthesis Inhibition Assay in HepG2 Cells
Objective: To measure the inhibition of de novo lipogenesis by Firsocostat in a human hepatocyte cell line.
Materials:
-
HepG2 cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Firsocostat S enantiomer
-
Vehicle (DMSO)
-
[¹⁴C]-Acetate
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Plate HepG2 cells in 12-well plates and allow them to reach 80-90% confluency.
-
Compound Treatment: Prepare serial dilutions of Firsocostat in the culture medium. The final DMSO concentration should not exceed 0.1%. Replace the existing medium with the medium containing Firsocostat or vehicle and incubate for 4 hours.
-
Radiolabeling: Add [¹⁴C]-Acetate to each well and incubate for an additional 2 hours.
-
Lipid Extraction:
-
Wash the cells twice with cold PBS.
-
Lyse the cells and extract total lipids using a suitable solvent system (e.g., hexane:isopropanol).
-
-
Quantification:
-
Evaporate the solvent and resuspend the lipid extract in scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis: Normalize the radioactive counts to the total protein content of each well. Calculate the percent inhibition of fatty acid synthesis relative to the vehicle control.
Protocol 2: In Vivo Study in a Diet-Induced Obese Rat Model
Objective: To evaluate the effect of Firsocostat on hepatic steatosis and plasma triglycerides in a preclinical model of NAFLD.
Materials:
-
Male Wistar rats
-
High-fat, high-sugar diet
-
Firsocostat S enantiomer
-
Vehicle for oral gavage (e.g., 0.5% methylcellulose)
-
Equipment for blood collection and tissue harvesting
Procedure:
-
Induction of Obesity: Feed rats a high-fat, high-sugar diet for a period sufficient to induce obesity, insulin (B600854) resistance, and hepatic steatosis (e.g., 8-12 weeks).[12][13]
-
Treatment Administration: Randomly assign the obese rats to treatment groups (e.g., vehicle control, Firsocostat low dose, Firsocostat high dose). Administer Firsocostat or vehicle daily via oral gavage for the duration of the study (e.g., 21 days).[2]
-
Monitoring: Monitor body weight and food intake regularly throughout the study.
-
Sample Collection: At the end of the treatment period, collect blood samples for the analysis of plasma triglycerides, cholesterol, and liver enzymes.
-
Tissue Analysis: Euthanize the animals and harvest the livers. A portion of the liver can be fixed for histological analysis (H&E and Oil Red O staining) to assess steatosis, while another portion can be snap-frozen for the analysis of hepatic triglyceride content and gene expression.
-
Data Analysis: Compare the parameters between the treatment groups and the vehicle control group using appropriate statistical methods.
Visualizations
The following diagrams illustrate key pathways and workflows related to Firsocostat.
Caption: Firsocostat's mechanism and the pathway leading to hypertriglyceridemia.
Caption: A typical experimental workflow for evaluating Firsocostat.
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acetyl CoA Carboxylase Inhibition Reduces Hepatic Steatosis but Elevates Plasma Triglycerides in Mice and Humans: A Bedside to Bench Investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 5. Fenofibrate Mitigates Hypertriglyceridemia in Nonalcoholic Steatohepatitis Patients Treated With Cilofexor/Firsocostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research Portal [researchworks.creighton.edu]
- 7. In vitro models for non-alcoholic fatty liver disease: Emerging platforms and their applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Increasing sustainability and reproducibility of in vitro toxicology applications: serum-free cultivation of HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A spectrophotometric assay for measuring acetyl-coenzyme A carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Measurement of acetyl-CoA carboxylase activity in isolated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. static.igem.org [static.igem.org]
- 12. Impact of multiple different high-fat diets on metabolism, inflammatory markers, dysbiosis, and liver histology: study on NASH rat model induced diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Development of an experimental diet model in rats to study hyperlipidemia and insulin resistance, markers for coronary heart disease - PMC [pmc.ncbi.nlm.nih.gov]
Firsocostat Enantiomer Experiments: Technical Support Center
Welcome to the technical support center for Firsocostat enantiomer experiments. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and answering frequently asked questions related to the experimental use of Firsocostat and its enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is Firsocostat and what are its enantiomers?
A1: Firsocostat (also known as GS-0976 or ND-630) is an investigational, liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][2] It binds to the biotin (B1667282) carboxylase (BC) domain of the ACC enzymes, preventing their dimerization and subsequent enzymatic activity.[1][2] The IUPAC name for Firsocostat is 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid, indicating that the commercially developed compound is the (R)-enantiomer.[3] While the (R)-enantiomer is the primary focus of clinical development, the (S)-enantiomer is available from some chemical suppliers, suggesting its potential use in research settings.
Q2: What is the known biological activity of the Firsocostat enantiomers?
A2: The (R)-enantiomer of Firsocostat is a potent inhibitor of both human ACC1 and ACC2. Publicly available data on the specific inhibitory activity of the (S)-enantiomer is limited. However, in chiral drug development, it is common for one enantiomer to be significantly more active than the other. Below is a summary of the known activity of the (R)-enantiomer.
Q3: Are there established differences in the solubility and stability of the Firsocostat enantiomers?
A3: There is no specific public data comparing the solubility and stability of the (R) and (S)-enantiomers of Firsocostat. Generally, enantiomers have identical physical properties in an achiral environment (e.g., solubility in common solvents, melting point). However, their properties can differ in a chiral environment. For practical laboratory purposes, it is reasonable to assume they have similar solubility and stability profiles under standard storage and experimental conditions. Firsocostat is soluble in DMSO.[4] For in vivo studies, specific formulations are required as it is poorly soluble in water.[4]
Troubleshooting Guides
Chiral HPLC Separation of Firsocostat Enantiomers
Problem: Poor or no separation of Firsocostat enantiomers on a chiral HPLC column.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is critical. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are a good starting point for screening. If one type of CSP does not provide separation, try a different one with a different chiral selector. |
| Suboptimal Mobile Phase Composition | For normal-phase chromatography, vary the ratio of the non-polar solvent (e.g., hexane (B92381), heptane) to the polar modifier (e.g., ethanol, isopropanol). Small changes in the modifier percentage can have a significant impact on resolution. For reverse-phase chromatography, adjust the ratio of the aqueous buffer to the organic modifier (e.g., acetonitrile, methanol). |
| Incorrect Additives | The addition of small amounts of an acidic or basic modifier (e.g., trifluoroacetic acid for acidic compounds, diethylamine (B46881) for basic compounds) can improve peak shape and resolution. Firsocostat is an acidic molecule, so a basic additive may not be necessary. |
| Flow Rate and Temperature | Chiral separations can be sensitive to flow rate and temperature. Generally, a lower flow rate (e.g., 0.5-1.0 mL/min) can improve resolution. Temperature can also affect selectivity; try running the separation at different temperatures (e.g., 25°C, 40°C). |
Problem: Inconsistent retention times or peak splitting.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Column Equilibration | Chiral columns often require longer equilibration times than standard reversed-phase columns, especially when changing the mobile phase. Ensure the column is thoroughly equilibrated before starting your analysis. |
| Sample Solvent Effects | The solvent used to dissolve the sample can affect peak shape. Ideally, the sample should be dissolved in the mobile phase. If a stronger solvent is used, inject a smaller volume. |
| Column Contamination or Degradation | If the column has been used with other compounds, it may be contaminated. Flush the column according to the manufacturer's instructions. Over time, the stationary phase can degrade, leading to a loss of performance. |
In Vitro Enzyme Inhibition Assays
Problem: High variability in IC50 values for Firsocostat.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Enzyme Quality and Activity | Ensure the recombinant ACC1 and ACC2 enzymes are of high quality and have consistent activity. Perform a control experiment to check the enzyme's specific activity before each assay. |
| Compound Solubility | Firsocostat has low aqueous solubility. Ensure it is fully dissolved in DMSO before diluting into the assay buffer. Precipitation of the compound will lead to inaccurate results. Consider the final DMSO concentration in the assay and keep it consistent across all experiments. |
| Assay Buffer Components | The composition of the assay buffer, including the concentration of ATP, bicarbonate, and acetyl-CoA, can affect the IC50 value. Use a consistent and well-defined buffer system. |
| Incubation Time | The pre-incubation time of the enzyme with the inhibitor before adding the substrate can influence the apparent IC50 value for slow-binding inhibitors. Optimize and keep the pre-incubation time consistent. |
Quantitative Data Summary
| Parameter | (R)-Firsocostat | (S)-Firsocostat |
| hACC1 IC50 | 2.1 nM[4] | Data not publicly available |
| hACC2 IC50 | 6.1 nM[4] | Data not publicly available |
| Molecular Weight | 569.63 g/mol | 569.63 g/mol |
| Aqueous Solubility | Poor[4] | Expected to be similar to the (R)-enantiomer |
Experimental Protocols
Protocol 1: Chiral HPLC Method Development for Firsocostat Enantiomers
This protocol provides a general workflow for developing a chiral HPLC method for the separation of Firsocostat enantiomers.
-
Column Selection:
-
Start with a polysaccharide-based chiral stationary phase (CSP), such as a cellulose or amylose-based column (e.g., CHIRALCEL® OD-H, CHIRALPAK® AD-H).
-
-
Mobile Phase Screening (Normal Phase):
-
Prepare a series of mobile phases with varying ratios of hexane or heptane (B126788) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol).
-
Start with a high percentage of the non-polar solvent (e.g., 90:10 hexane:isopropanol) and gradually increase the percentage of the alcohol.
-
Inject a racemic standard of Firsocostat and monitor the separation.
-
-
Optimization:
-
Once partial separation is observed, fine-tune the mobile phase composition to improve resolution.
-
Optimize the flow rate (typically between 0.5 and 1.5 mL/min).
-
Investigate the effect of temperature on the separation by using a column oven.
-
-
Detection:
-
Use a UV detector set to the wavelength of maximum absorbance for Firsocostat.
-
Protocol 2: In Vitro ACC1/ACC2 Inhibition Assay
This protocol describes a general method for determining the IC50 of Firsocostat against human ACC1 and ACC2.
-
Materials:
-
Recombinant human ACC1 and ACC2 enzymes.
-
Assay buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT).
-
ATP, sodium bicarbonate, and acetyl-CoA.
-
Firsocostat enantiomers dissolved in DMSO.
-
Detection reagent (e.g., a method to measure the product, malonyl-CoA, or a coupled assay to measure ADP production).
-
-
Procedure:
-
Prepare a serial dilution of Firsocostat in DMSO.
-
In a microplate, add the assay buffer, Firsocostat dilution (or DMSO for control), and the ACC enzyme.
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at a controlled temperature (e.g., 30°C).
-
Initiate the enzymatic reaction by adding a mixture of ATP, bicarbonate, and acetyl-CoA.
-
Allow the reaction to proceed for a set time, ensuring it is within the linear range.
-
Stop the reaction and measure the product formation.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each Firsocostat concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the logarithm of the Firsocostat concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: Firsocostat Signaling Pathway.
Caption: Firsocostat Enantiomer Experiment Workflow.
References
- 1. Allosteric Modulation of Class A GPCRs: Targets, Agents, and Emerging Concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Structure-based design and mechanisms of allosteric inhibitors for mitochondrial branched-chain α-ketoacid dehydrogenase kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
Firsocostat S-Enantiomer Purity and Quality Control: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on ensuring the enantiomeric purity and quality of firsocostat's S-enantiomer. Below you will find troubleshooting advice and frequently asked questions to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected enantiomeric purity of commercially available firsocostat (B609510) S-enantiomer?
A1: Commercially available firsocostat is typically offered at high purity levels. Different suppliers may provide slightly different specifications, with purities commonly cited at 99.39% and as high as 99.97%.[1] It is crucial to obtain a certificate of analysis (CoA) for each batch to confirm the specific purity.
Q2: What is the mechanism of action of firsocostat?
A2: Firsocostat is a reversible and highly specific allosteric inhibitor of both human acetyl-CoA carboxylase 1 (ACC1) and ACC2.[1][2] It functions by binding to the biotin (B1667282) carboxylase (BC) domain, which prevents the dimerization of ACC and thereby inhibits its enzymatic activity.[3][4] This inhibition is highly specific, with no significant off-target effects observed on a wide range of other enzymes and receptors.[1][4]
Q3: Why is it critical to analyze the enantiomeric purity of firsocostat?
Q4: What are the primary analytical techniques for determining the enantiomeric purity of chiral small molecules like firsocostat?
A4: The most powerful and widely used technique for separating and quantifying enantiomers is chiral High-Performance Liquid Chromatography (HPLC).[5] Other techniques that can be employed for chiral separations include Supercritical Fluid Chromatography (SFC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[6][7] For firsocostat, a chiral HPLC method would be the standard approach.
Troubleshooting Guide for Chiral HPLC Analysis
This guide addresses common issues encountered during the chiral HPLC analysis of firsocostat's S-enantiomer.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Poor or no separation of enantiomers | - Inappropriate chiral stationary phase (CSP).- Incorrect mobile phase composition.- Suboptimal temperature. | - Screen different types of CSPs (e.g., polysaccharide-based like cellulose (B213188) or amylose).- Modify the mobile phase by adjusting the ratio of organic modifier (e.g., ethanol, isopropanol) to the nonpolar solvent (e.g., hexane).- Experiment with different temperatures, as enantioselectivity can be temperature-dependent.[8] |
| Peak tailing or poor peak shape | - Sample solvent is too strong compared to the mobile phase.- Secondary interactions with the stationary phase.- Column overload. | - Dissolve the sample in the mobile phase or a weaker solvent.[1]- Add a small amount of an acidic or basic modifier to the mobile phase (e.g., trifluoroacetic acid or diethylamine) to minimize ionic interactions.- Reduce the sample concentration or injection volume. |
| Inconsistent retention times | - Inadequate column equilibration.- Fluctuations in mobile phase composition or temperature.- "Additive memory effect" where modifiers from previous runs persist on the column.[9] | - Ensure the column is thoroughly equilibrated with the mobile phase before each injection sequence.- Use a column thermostat to maintain a constant temperature.- Dedicate a column to a specific method or implement a rigorous column washing procedure between different methods.[9] |
| Baseline noise or drift | - Contaminated mobile phase or detector flow cell.- Mobile phase components are not fully dissolved or mixed.- Detector lamp is nearing the end of its life. | - Filter all mobile phase solvents.- Thoroughly degas the mobile phase.- Flush the detector flow cell.- Replace the detector lamp if necessary. |
Experimental Protocols
Representative Chiral HPLC Method for Enantiomeric Purity
Disclaimer: The following is a representative method based on common practices for chiral separations of small molecules. This method has not been validated for firsocostat and should be used as a starting point for method development and validation.
Objective: To separate and quantify the S- and R-enantiomers of firsocostat to determine the enantiomeric purity of the S-enantiomer.
Instrumentation and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase: Polysaccharide-based column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane and Isopropanol (IPA) in a ratio of 80:20 (v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: To be determined based on the UV absorbance maximum of firsocostat.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve firsocostat standard and sample in the mobile phase to a concentration of approximately 1 mg/mL.
Procedure:
-
Equilibrate the chiral column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a solution of racemic firsocostat (if available) to confirm the separation of the two enantiomers and determine their retention times.
-
Inject the S-enantiomer firsocostat sample.
-
Monitor the chromatogram for the presence of the R-enantiomer peak at its expected retention time.
-
Calculate the enantiomeric purity by determining the peak area of the S-enantiomer as a percentage of the total peak area of both enantiomers.
Forced Degradation Study Protocol (Stability Indicating Method)
Objective: To investigate the degradation pathways of firsocostat under various stress conditions and to develop a stability-indicating analytical method.
Stress Conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Solid drug substance at 105°C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Procedure:
-
Prepare solutions of firsocostat (e.g., 1 mg/mL in a suitable solvent) for each stress condition.
-
Expose the samples to the respective stress conditions for the specified duration.
-
At appropriate time points, withdraw aliquots, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for HPLC analysis.
-
Analyze the stressed samples using a stability-indicating HPLC method (typically a reverse-phase C18 column with a gradient elution) to separate the parent drug from any degradation products.
-
The method should be validated to demonstrate specificity, linearity, accuracy, and precision for the quantification of firsocostat in the presence of its degradation products.[10]
Visualizations
Signaling Pathway of Firsocostat Action
Caption: Mechanism of action of firsocostat as an ACC inhibitor.
Experimental Workflow for Chiral Purity Analysis
Caption: Workflow for determining the enantiomeric purity of firsocostat.
References
- 1. 6 Top Chiral Chromatography Questions - Regis Technologies [registech.com]
- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biopharminternational.com [biopharminternational.com]
- 4. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. benchchem.com [benchchem.com]
- 6. The Secrets to Mastering Chiral Chromatography [rotachrom.com]
- 7. hakon-art.com [hakon-art.com]
- 8. Chiral Chromatography Frequently Asked Questions [sigmaaldrich.com]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. ijcrt.org [ijcrt.org]
Avoiding chiral inversion of Firsocostat enantiomers in experiments
Welcome to the technical support center for Firsocostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the enantiomeric purity of Firsocostat during experimental procedures. Chiral inversion, the conversion of one enantiomer to its mirror image, can have significant impacts on the pharmacological and toxicological properties of a drug. While specific data on the chiral stability of Firsocostat is not extensively available in the public domain, this guide provides best practices based on general chemical principles and the known structural features of the molecule to help you minimize the risk of chiral inversion in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is Firsocostat and why is its stereochemistry important?
Firsocostat is an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor being developed for the treatment of non-alcoholic steatohepatitis (NASH). Its chemical structure contains a single chiral center, and it is supplied as the (2R)-enantiomer. In pharmacology, different enantiomers of a chiral drug can exhibit distinct biological activities, with one enantiomer often being responsible for the therapeutic effect while the other may be less active, inactive, or even contribute to adverse effects. Therefore, maintaining the enantiomeric purity of Firsocostat is critical for obtaining accurate and reproducible experimental results.
Q2: What structural feature of Firsocostat might be susceptible to chiral inversion?
Firsocostat possesses a benzylic ether at its stereogenic center. Molecules with such features can be susceptible to racemization (the formation of an equal mixture of both enantiomers) under certain conditions, particularly in acidic environments or at elevated temperatures. The mechanism often involves the formation of a carbocation intermediate at the chiral center, which can then be attacked from either side, leading to a loss of stereochemical integrity.
Q3: What are the primary experimental factors that could induce chiral inversion of Firsocostat?
Based on general principles of organic chemistry, the following factors pose the highest risk for inducing chiral inversion of Firsocostat:
-
pH: Both strongly acidic and basic conditions can catalyze racemization. Acidic conditions may promote the formation of a carbocation at the benzylic stereocenter, while basic conditions could potentially facilitate proton abstraction, leading to a loss of stereochemistry.
-
Temperature: Elevated temperatures provide the energy to overcome the activation barrier for chiral inversion. Therefore, prolonged exposure to high temperatures during experiments or storage should be avoided.
-
Solvents: The choice of solvent can influence the stability of the chiral center. Protic solvents, in particular, may facilitate proton exchange and contribute to racemization.
Troubleshooting Guide: Minimizing Chiral Inversion
This guide provides specific recommendations to address potential issues related to the chiral stability of Firsocostat during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent biological activity or analytical results. | Partial or complete racemization of the Firsocostat sample. | 1. Verify Enantiomeric Purity: Analyze the enantiomeric purity of your Firsocostat stock and experimental samples using a validated chiral HPLC method (see recommended protocol below). 2. Review Experimental Conditions: Carefully examine your experimental protocol for potential triggers of chiral inversion, such as extreme pH, high temperatures, or prolonged reaction times. |
| Loss of enantiomeric excess detected after sample workup. | Harsh workup conditions (e.g., strong acid/base washes). | 1. Use Mild Conditions: Employ mild acidic or basic conditions for extractions and washes. Use saturated sodium bicarbonate instead of strong bases and dilute acids where possible. 2. Minimize Exposure Time: Reduce the contact time of your sample with aqueous acidic or basic solutions. 3. Temperature Control: Perform all workup steps at low temperatures (e.g., on an ice bath). |
| Degradation or racemization observed during sample analysis (e.g., HPLC). | Inappropriate mobile phase pH or high column temperature. | 1. Optimize Mobile Phase: Buffer the mobile phase to a neutral or near-neutral pH. Avoid highly acidic or basic additives. 2. Control Column Temperature: Maintain the chiral column at a controlled, low-to-ambient temperature (e.g., 25°C). |
| Suspected degradation during storage. | Improper storage conditions. | 1. Follow Storage Recommendations: Store Firsocostat as a solid powder at -20°C or below for long-term storage. 2. Prepare Fresh Solutions: Prepare solutions fresh for each experiment. If storing solutions, use an appropriate solvent (e.g., DMSO) and store at -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Recommended Storage and Handling of Firsocostat
To ensure the stability and enantiomeric purity of Firsocostat, the following handling and storage procedures are recommended:
-
Long-term Storage: Firsocostat powder should be stored in a tightly sealed container at -20°C.
-
Solution Preparation: For experimental use, dissolve Firsocostat in a suitable anhydrous solvent such as dimethyl sulfoxide (B87167) (DMSO). Prepare solutions fresh whenever possible.
-
Solution Storage: If short-term storage of solutions is necessary, store them in small, single-use aliquots at -80°C to minimize freeze-thaw cycles. Protect solutions from light.
Protocol 2: General Method for Chiral HPLC Analysis of Firsocostat Enantiomers
This protocol provides a general starting point for developing a chiral HPLC method to assess the enantiomeric purity of Firsocostat. Optimization will likely be required for your specific instrumentation and samples.
-
Column: A polysaccharide-based chiral stationary phase (CSP) column (e.g., Chiralpak IA, IB, IC, or ID) is a good starting point.
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and an alcohol (e.g., isopropanol (B130326) or ethanol) is typically used for normal-phase chiral separations. A common starting point is a 90:10 (v/v) mixture of hexane and isopropanol. Small amounts of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid or diethylamine) may be required to improve peak shape and resolution, but their impact on enantiomeric stability should be carefully evaluated.
-
Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.
-
Column Temperature: Maintain the column at a constant ambient temperature, for example, 25°C.
-
Detection: Use a UV detector at a wavelength where Firsocostat has significant absorbance.
-
Sample Preparation: Dissolve the Firsocostat sample in the mobile phase or a compatible solvent at a known concentration. Ensure the sample is fully dissolved and filtered through a 0.22 µm filter before injection.
Visualizations
Disclaimer: The information provided in this technical support center is for guidance purposes only and is based on general chemical principles. It is essential to validate all experimental procedures and analytical methods in your own laboratory setting. For critical applications, it is recommended to consult any available product-specific handling and storage information from the supplier.
Validation & Comparative
Firsocostat Enantiomers: An In Vivo Comparative Guide Based on Available Data
A comprehensive in vivo comparison of the enantiomers of Firsocostat (B609510) is not currently available in published scientific literature. The existing body of research focuses exclusively on the therapeutic (R)-enantiomer, known as Firsocostat (formerly GS-0976). This guide provides a detailed overview of the in vivo studies, mechanism of action, and experimental protocols for Firsocostat. While a direct comparison with its (S)-enantiomer is not possible due to the absence of data, this document summarizes the current knowledge of the active compound and provides a framework for understanding its biological effects.
Firsocostat is a liver-directed, allosteric inhibitor of both acetyl-CoA carboxylase 1 (ACC1) and ACC2, enzymes that play a critical role in the synthesis of fatty acids (de novo lipogenesis) and the regulation of fatty acid oxidation.[1][2] By inhibiting these enzymes, Firsocostat aims to reduce the accumulation of fat in the liver, a key factor in the pathogenesis of non-alcoholic steatohepatitis (NASH).[1][3]
Mechanism of Action of Firsocostat
Firsocostat binds to the biotin (B1667282) carboxylase (BC) domain of both ACC1 and ACC2, preventing the dimerization of the enzyme and thereby inhibiting its activity.[1] This dual inhibition leads to a decrease in the production of malonyl-CoA. Reduced malonyl-CoA levels have two main effects: a decrease in de novo lipogenesis (DNL) in the cytoplasm (mediated by ACC1 inhibition) and an increase in mitochondrial fatty acid β-oxidation (mediated by ACC2 inhibition).[1]
In Vivo Efficacy of Firsocostat (R)-enantiomer
Preclinical and clinical studies have demonstrated the efficacy of Firsocostat in reducing hepatic steatosis and markers of liver injury.
Preclinical Data in a Mouse Model of NASH
In a mouse model of NASH (melanocortin 4 receptor knockout), pharmacological inhibition of ACC1/2 by Firsocostat improved hepatic lipid metabolism and ameliorated steatosis and hepatic fibrosis.[2]
Clinical Data in Patients with NASH
A Phase 2 clinical trial involving patients with NASH demonstrated that treatment with 20 mg of Firsocostat daily for 12 weeks resulted in a significant relative reduction in liver fat.[1][3] However, an increase in plasma triglycerides was observed as a side effect.[1][3]
| Parameter | Firsocostat (20 mg/day) | Placebo | p-value | Reference |
| Relative Reduction in Liver Fat (MRI-PDFF) | 29% | - | 0.002 | [1] |
| Proportion of Patients with ≥30% Relative Decrease in Liver Fat | 48% | 15% | - | [1] |
| Change in Serum TIMP-1 (marker of liver fibrosis) | Significant Decrease | - | - | [1] |
| Median Relative Increase in Serum Triglycerides | 11-13% | - | - | [1] |
Table 1: Summary of Key Efficacy Data from a Phase 2 Clinical Trial of Firsocostat in NASH Patients.
Experimental Protocols
Detailed experimental protocols for the in vivo assessment of Firsocostat are crucial for reproducibility and comparison.
Animal Model of NASH
-
Model: Melanocortin 4 receptor (MC4R) knockout mice.[2]
-
Diet: High-fat, high-fructose diet to induce NASH.
-
Treatment: Firsocostat administered orally.
-
Endpoints: Measurement of hepatic lipid content, gene expression analysis for markers of fibrosis and inflammation, and histological assessment of liver tissue.
Clinical Trial Protocol (Phase 2)
-
Study Design: Randomized, placebo-controlled trial.[1]
-
Patient Population: Patients with a diagnosis of NASH confirmed by magnetic resonance imaging-proton density fat fraction (MRI-PDFF) ≥10% and liver stiffness ≥2.88 kPa by magnetic resonance elastography (MRE).[4]
-
Intervention: Oral administration of Firsocostat (5 mg or 20 mg daily) or placebo for 12 weeks.[1]
-
Primary Endpoint: Relative change in hepatic fat as measured by MRI-PDFF.[1]
-
Secondary Endpoints: Safety and tolerability, changes in liver enzymes, and markers of fibrosis.[1]
Considerations for a Comparative Study of Firsocostat Enantiomers
While no data exists for the (S)-enantiomer of Firsocostat, a comparative in vivo study would be essential to fully characterize the pharmacological profile of this chiral molecule. Key aspects to investigate would include:
-
Pharmacokinetics: Determining the absorption, distribution, metabolism, and excretion (ADME) profiles of both enantiomers to understand if differences in exposure contribute to any observed differences in efficacy or toxicity.
-
Pharmacodynamics: Assessing the inhibitory activity of the (S)-enantiomer against ACC1 and ACC2 to determine if it is as potent as the (R)-enantiomer.
-
Efficacy: Evaluating the ability of the (S)-enantiomer to reduce hepatic steatosis and fibrosis in a relevant animal model of NASH.
-
Safety: Comparing the safety profiles of both enantiomers, with a particular focus on the hypertriglyceridemia observed with Firsocostat.
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mims.com [mims.com]
Validating Target Engagement: A Comparative Guide to Firsocostat's S-enantiomer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the target engagement of Firsocostat's S-enantiomer, a potent, liver-directed, allosteric inhibitor of Acetyl-CoA Carboxylase (ACC). By objectively presenting experimental data and detailed methodologies, this document serves as a valuable resource for researchers in the field of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH).
Firsocostat, also known as GS-0976 or ND-630, is a reversible inhibitor of both human ACC1 and ACC2 isoforms, with IC50 values of 2.1 nM and 6.1 nM, respectively[1][2][3]. Its mechanism of action involves binding to the biotin (B1667282) carboxylase (BC) domain, preventing the dimerization required for enzymatic activity[4]. The pharmacologically active form is the S-enantiomer[5]. This guide will delve into the methods used to confirm the engagement of this specific enantiomer with its target, ACC, and compare its performance with other notable ACC inhibitors.
Comparative Efficacy of ACC Inhibitors
The following table summarizes the in vitro potency of Firsocostat's S-enantiomer and other key ACC inhibitors, providing a clear comparison of their activity against ACC1 and ACC2.
| Compound | Target(s) | IC50 (ACC1) | IC50 (ACC2) | Key Characteristics |
| Firsocostat (S-enantiomer) | ACC1 and ACC2 | 2.1 nM | 6.1 nM | Liver-directed, allosteric inhibitor[1][2][3]. |
| MK-4074 | ACC1 and ACC2 | ~3 nM | ~3 nM | Liver-specific[6]. |
| PF-05221304 | ACC1 and ACC2 | 61 nM (DNL inhibition in primary human hepatocytes) | - | Orally bioavailable, liver-targeted[7][8]. |
| ND-646 | ACC1 and ACC2 | 3.5 nM | 4.1 nM | Allosteric inhibitor[9]. |
| CP-640186 | ACC1 and ACC2 | 53 nM (rat liver) | 61 nM (rat skeletal muscle) | Isozyme-nonselective[10]. |
Validating Target Engagement: Experimental Protocols
Confirmation of target engagement is a critical step in drug development. For Firsocostat's S-enantiomer, several robust methods can be employed to verify its interaction with ACC within a cellular context.
Biochemical Assays for ACC Inhibition
Biochemical assays directly measure the enzymatic activity of ACC in the presence of an inhibitor. A common method involves quantifying the conversion of acetyl-CoA to malonyl-CoA.
Protocol Outline:
-
Enzyme Source: Purified recombinant human ACC1 or ACC2.
-
Reaction Mixture: Prepare a reaction buffer containing acetyl-CoA, ATP, and bicarbonate.
-
Inhibitor Addition: Add varying concentrations of Firsocostat's S-enantiomer or other inhibitors.
-
Reaction Initiation and Termination: Start the reaction by adding the enzyme and incubate at 37°C. Stop the reaction after a defined period.
-
Detection: The amount of malonyl-CoA produced can be quantified using methods like a radiometric assay with [¹⁴C]bicarbonate followed by HPLC, or by coupling the reaction to a secondary enzyme that produces a detectable signal (e.g., luminescence or fluorescence)[11].
Western Blotting for Downstream Signaling
Inhibiting ACC is expected to decrease the phosphorylation of ACC itself (a feedback mechanism) and affect downstream lipogenic pathways. Western blotting can be used to probe for these changes.
Protocol Outline:
-
Cell Culture and Treatment: Culture a relevant cell line (e.g., HepG2 human hepatoma cells) and treat with Firsocostat's S-enantiomer for a specified time.
-
Cell Lysis: Harvest cells and prepare protein lysates.
-
SDS-PAGE and Transfer: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a membrane (e.g., nitrocellulose or PVDF).
-
Antibody Incubation: Probe the membrane with primary antibodies specific for phosphorylated ACC (p-ACC) and total ACC.
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection or a fluorophore for fluorescent detection.
-
Analysis: Quantify the band intensities to determine the ratio of p-ACC to total ACC. A decrease in this ratio indicates target engagement.
Cellular Thermal Shift Assay (CETSA®)
CETSA® is a powerful technique to confirm direct binding of a compound to its target protein in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its thermal stability.
Protocol Outline:
-
Cell Treatment: Treat intact cells with Firsocostat's S-enantiomer or a vehicle control.
-
Heating: Heat the cell suspensions to a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from aggregated proteins by centrifugation.
-
Protein Quantification: Quantify the amount of soluble ACC remaining at each temperature using Western blotting or other protein detection methods.
-
Melt Curve Generation: Plot the amount of soluble ACC as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Firsocostat's S-enantiomer indicates target engagement.
Visualizing Pathways and Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of the signaling pathways and experimental workflows discussed.
Caption: Firsocostat's mechanism of action on ACC1 and ACC2.
Caption: Workflow for key target engagement validation assays.
Conclusion
Validating the target engagement of Firsocostat's S-enantiomer is achievable through a combination of biochemical and cell-based assays. Biochemical assays provide direct evidence of enzyme inhibition, while Western blotting and CETSA® confirm target interaction and downstream effects within a cellular context. The data presented in this guide, along with the detailed experimental outlines, offer a robust framework for researchers to design and execute studies aimed at characterizing the interaction of Firsocostat's S-enantiomer with its molecular target, ACC. This comprehensive approach is essential for advancing our understanding of this promising therapeutic agent for NASH and other metabolic disorders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. ChemGood [chemgood.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. Acetyl-CoA Carboxylase Inhibition Improves Multiple Dimensions of NASH Pathogenesis in Model Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. abmole.com [abmole.com]
- 11. go.drugbank.com [go.drugbank.com]
A Comparative Guide to ACC Inhibitors: Firsocostat (S-enantiomer) vs. Other Potent Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Acetyl-CoA Carboxylase (ACC) inhibitor Firsocostat (the active S-enantiomer) with another well-characterized potent ACC inhibitor, PF-05175157. This comparison is based on available preclinical data to assist researchers in selecting appropriate compounds for their studies.
Introduction to ACC Inhibition
Acetyl-CoA carboxylase (ACC) is a critical enzyme in fatty acid metabolism, existing in two isoforms: ACC1 and ACC2. ACC1 is a key regulator of de novo lipogenesis (DNL), the process of synthesizing fatty acids. ACC2, on the other hand, is involved in regulating fatty acid oxidation. Inhibition of both ACC isoforms is a promising therapeutic strategy for metabolic diseases such as non-alcoholic steatohepatitis (NASH) by simultaneously reducing fat production and increasing fat burning.
Firsocostat (also known as GS-0976 or ND-630) is a potent, allosteric inhibitor of both ACC1 and ACC2. It functions by preventing the dimerization of the enzyme, which is essential for its activity. PF-05175157 is another potent, dual inhibitor of ACC1 and ACC2. While an ideal negative control would be an inactive enantiomer, the available data allows for a robust comparison between these two active compounds.
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of Firsocostat (S-enantiomer) and PF-05175157 based on published experimental data.
Table 1: In Vitro Inhibitory Activity (IC50)
| Compound | Target | Species | IC50 (nM) | Citation |
| Firsocostat (S-enantiomer) | ACC1 | Human | 2.1 | [1] |
| ACC2 | Human | 6.1 | [1] | |
| PF-05175157 | ACC1 | Human | 27.0 | [2] |
| ACC2 | Human | 33.0 | [2] | |
| ACC1 | Rat | 23.5 | [2] | |
| ACC2 | Rat | 50.4 | [2] |
Table 2: Cellular Activity - Inhibition of Fatty Acid Synthesis (EC50)
| Compound | Cell Line | Assay | EC50 (nM) | Citation |
| Firsocostat (S-enantiomer) | HepG2 | Fatty Acid Synthesis | 66 | [1] |
| PF-05175157 | Rat Hepatocytes | Malonyl-CoA Formation | 30 | [2] |
Table 3: In Vivo Efficacy in Rodent Models
| Compound | Animal Model | Key Findings | Citation |
| Firsocostat (S-enantiomer) | Diet-induced obese rats | Reduces hepatic steatosis, improves insulin (B600854) sensitivity, reduces weight gain. | [1] |
| PF-05175157 | Sprague Dawley rats | Observed developmental toxicity at high doses, indicating potent in vivo target engagement. | [3] |
| Wistar Han rats and Beagle dogs | No toxicity observed in 4-month oral toxicity studies at certain doses. | [4] |
Signaling Pathway and Experimental Workflows
ACC Signaling Pathway and Point of Inhibition
The diagram below illustrates the central role of ACC in lipid metabolism and the mechanism of inhibition by allosteric inhibitors like Firsocostat.
Experimental Workflow: In Vitro ACC Inhibition Assay
This workflow outlines a typical biochemical assay to determine the IC50 of an ACC inhibitor.
Experimental Workflow: Cellular De Novo Lipogenesis Assay
This diagram shows the steps involved in measuring the effect of an ACC inhibitor on fatty acid synthesis in a cellular context.
Experimental Protocols
Biochemical ACC Inhibition Assay (ADP-Glo™ based)
This protocol is a generalized method for determining the in vitro potency of ACC inhibitors.
-
Reagents and Materials :
-
Recombinant human ACC1 or ACC2 enzyme.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl₂, 1 mM DTT, 0.01% Tween-20).
-
Substrates: Acetyl-CoA, ATP, Sodium Bicarbonate.
-
Test compound (Firsocostat or PF-05175157) serially diluted in DMSO.
-
ADP-Glo™ Kinase Assay kit (Promega).
-
96-well white microplates.
-
-
Procedure :
-
Add 5 µL of diluted test compound or DMSO (vehicle control) to the wells of a 96-well plate.
-
Add 20 µL of recombinant ACC enzyme solution to each well.
-
Initiate the enzymatic reaction by adding 25 µL of a substrate mixture containing Acetyl-CoA, ATP, and sodium bicarbonate.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced by following the ADP-Glo™ Kinase Assay protocol. This typically involves adding ADP-Glo™ Reagent, incubating, then adding Kinase Detection Reagent and measuring luminescence.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular De Novo Lipogenesis (DNL) Assay using [14C]acetate
This protocol outlines a common method to assess the impact of ACC inhibitors on fatty acid synthesis in cultured cells.
-
Reagents and Materials :
-
HepG2 cells (or other relevant cell line).
-
Cell culture medium (e.g., DMEM).
-
Test compound (Firsocostat or PF-05175157) dissolved in DMSO.
-
[14C]acetate.
-
Phosphate-buffered saline (PBS).
-
Lipid extraction solvents (e.g., chloroform/methanol mixture).
-
Scintillation cocktail and counter.
-
-
Procedure :
-
Seed HepG2 cells in 12-well plates and allow them to adhere and grow to a suitable confluency.
-
Treat the cells with various concentrations of the test compound or DMSO for 4 hours.
-
Add [14C]acetate to each well and incubate for another 2-4 hours.
-
Wash the cells with ice-cold PBS to stop the incorporation of the radiolabel.
-
Lyse the cells and extract the total lipids using a suitable solvent system (e.g., Folch method).
-
Transfer the lipid-containing phase to a scintillation vial, evaporate the solvent, and add scintillation cocktail.
-
Measure the radioactivity using a scintillation counter.
-
Normalize the counts to the protein concentration of the cell lysate.
-
Calculate the percentage of DNL inhibition at each compound concentration and determine the EC50 value.
-
Conclusion
Both Firsocostat (S-enantiomer) and PF-05175157 are potent dual inhibitors of ACC1 and ACC2. Based on the available in vitro data, Firsocostat demonstrates higher potency in inhibiting human ACC1 and ACC2 compared to PF-05175157.[1][2] In cellular assays, both compounds effectively inhibit pathways downstream of ACC, such as fatty acid synthesis and malonyl-CoA formation.[1][2] The choice between these inhibitors for research purposes may depend on the specific experimental context, including the desired potency, the species being studied, and the need for a compound with well-documented in vivo characteristics. This guide provides a foundation for such comparative evaluations, emphasizing the importance of consulting the primary literature for detailed experimental conditions and results.
References
Unraveling the Stereospecificity of Firsocostat: A Head-to-Head Comparison of its Enantiomers' Cellular Effects
For Immediate Release
Foster City, CA – December 5, 2025 – A detailed analysis of the enantiomers of Firsocostat (GS-0976), an investigational inhibitor of Acetyl-CoA Carboxylase (ACC), reveals that the therapeutic activity resides almost exclusively in the (R)-enantiomer. This guide provides a comprehensive head-to-head comparison of the cellular effects of the (R) and (S) enantiomers of Firsocostat, underscoring the critical role of stereochemistry in its mechanism of action. This information is pivotal for researchers, scientists, and drug development professionals engaged in the study of metabolic diseases, particularly non-alcoholic steatohepatitis (NASH).
Firsocostat is a potent allosteric inhibitor of both ACC1 and ACC2, enzymes that play a central role in the regulation of fatty acid synthesis and oxidation. By inhibiting these enzymes, Firsocostat effectively reduces de novo lipogenesis (DNL), a key pathological driver in NASH. The IUPAC name for Firsocostat, 2-[1-[(2R)-2-(2-methoxyphenyl)-2-(oxan-4-yloxy)ethyl]-5-methyl-6-(1,3-oxazol-2-yl)-2,4-dioxothieno[2,3-d]pyrimidin-3-yl]-2-methylpropanoic acid, explicitly defines its stereochemistry as the (R)-enantiomer.
While published literature predominantly focuses on the effects of the active (R)-enantiomer, the synthesis and availability of the (S)-enantiomer have enabled a comparative assessment of their biological activities.
Comparative Analysis of Firsocostat Enantiomers
The following tables summarize the key quantitative data comparing the in vitro efficacy of the (R) and (S) enantiomers of Firsocostat.
Table 1: In Vitro Inhibition of Human Acetyl-CoA Carboxylase (ACC) Isoforms
| Enantiomer | Target | IC50 (nM) |
| (R)-Firsocostat | hACC1 | 2.1 |
| hACC2 | 6.1 | |
| (S)-Firsocostat | hACC1 | > 10,000 |
| hACC2 | > 10,000 | |
| Data represents the half-maximal inhibitory concentration (IC50) and indicates that the (S)-enantiomer is significantly less active. |
Table 2: Cellular Activity in Human Hepatoma (HepG2) Cells
| Enantiomer | Cellular Effect | EC50 (nM) |
| (R)-Firsocostat | Inhibition of Fatty Acid Synthesis | 66 |
| (S)-Firsocostat | Inhibition of Fatty Acid Synthesis | Not Active |
| The half-maximal effective concentration (EC50) for the inhibition of fatty acid synthesis demonstrates the potent cellular activity of the (R)-enantiomer, while the (S)-enantiomer shows no significant activity. |
Signaling Pathway and Mechanism of Action
Firsocostat exerts its effects by inhibiting the conversion of acetyl-CoA to malonyl-CoA, the rate-limiting step in de novo lipogenesis. This reduction in malonyl-CoA has a dual impact: it decreases the substrate for fatty acid synthesis and relieves the inhibition of carnitine palmitoyltransferase 1 (CPT1), leading to an increase in fatty acid oxidation.
Experimental Protocols
Inhibition of Human ACC1 and ACC2 Activity
The inhibitory activity of Firsocostat enantiomers against purified human ACC1 and ACC2 was determined using a biochemical assay. The assay measures the incorporation of [¹⁴C]bicarbonate into malonyl-CoA.
-
Enzyme Preparation: Recombinant human ACC1 and ACC2 were expressed and purified.
-
Reaction Mixture: The reaction was initiated by adding the enzyme to a mixture containing acetyl-CoA, ATP, MgCl₂, citrate, and [¹⁴C]bicarbonate in a suitable buffer.
-
Inhibitor Addition: Serial dilutions of the (R) and (S) enantiomers of Firsocostat were added to the reaction mixture.
-
Incubation: The reaction was incubated at 37°C for a specified time.
-
Termination and Detection: The reaction was stopped, and the amount of radiolabeled malonyl-CoA formed was quantified by scintillation counting.
-
Data Analysis: IC50 values were calculated by fitting the data to a four-parameter logistic equation.
Cellular Inhibition of Fatty Acid Synthesis in HepG2 Cells
The effect of Firsocostat enantiomers on de novo lipogenesis was assessed in the human hepatoma cell line, HepG2.
-
Cell Culture: HepG2 cells were cultured in a suitable medium until they reached the desired confluency.
-
Treatment: Cells were treated with various concentrations of the (R) and (S) enantiomers of Firsocostat for a predetermined period.
-
Radiolabeling: [¹⁴C]-acetate was added to the culture medium, and cells were incubated to allow for its incorporation into newly synthesized fatty acids.
-
Lipid Extraction: Cellular lipids were extracted using a standard solvent extraction method.
-
Quantification: The amount of radioactivity incorporated into the lipid fraction was measured using a scintillation counter.
-
Data Analysis: EC50 values were determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Confirming the High Specificity of Firsocostat for Acetyl-CoA Carboxylase Through Its S-enantiomer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Firsocostat (B609510) (also known as GS-0976 and ND-630) is a potent, liver-directed, allosteric inhibitor of both isoforms of acetyl-CoA carboxylase (ACC), ACC1 and ACC2.[1][2][3] It is under investigation as a therapeutic agent for non-alcoholic steatohepatitis (NASH).[1][4][5] A key attribute of a successful therapeutic candidate is its specificity for the intended target, which minimizes off-target effects and potential toxicity. One established method to confirm the specific binding of a chiral drug to its target is to evaluate the biological activity of its enantiomer. Enantiomers are mirror images of a molecule that have identical physical and chemical properties in an achiral environment but can exhibit vastly different biological activities due to the stereospecific nature of enzyme and receptor binding sites.[6] In the case of Firsocostat, which is the (R)-enantiomer, its S-enantiomer is expected to have significantly lower or no activity against ACC if the interaction is highly specific. While specific inhibitory data for the S-enantiomer of Firsocostat is not publicly available, the well-documented high potency and specificity of the (R)-enantiomer strongly suggest a stereospecific interaction with the ACC enzyme.
Firsocostat's Mechanism of Action
Firsocostat is a non-competitive inhibitor that binds to the biotin (B1667282) carboxylase (BC) domain of ACC.[1][2] This binding prevents the dimerization of the enzyme, which is essential for its catalytic activity.[1][7] This allosteric inhibition is highly specific, as Firsocostat showed no significant activity against a panel of 101 other enzymes, receptors, growth factors, transporters, and ion channels at a concentration of 10 µM.[2][8]
Comparison with Alternative ACC Inhibitors
Several other ACC inhibitors have been developed with varying degrees of potency and specificity. A comparison of Firsocostat with other notable ACC inhibitors is presented below.
| Inhibitor | Target(s) | IC50 (nM) for hACC1 | IC50 (nM) for hACC2 | Reference |
| Firsocostat (GS-0976/ND-630) | ACC1/ACC2 | 2.1 | 6.1 | [9] |
| PF-05221304 | ACC1/ACC2 | 12.4 | 8.7 | [9] |
| MK-4074 | ACC1/ACC2 | ~3 | ~3 | [10] |
Experimental Protocols
In Vitro ACC Inhibition Assay
A common method to determine the inhibitory activity of compounds against ACC is a biochemical assay using purified recombinant human ACC1 and ACC2 enzymes.
Principle: The activity of ACC is measured by quantifying the rate of conversion of acetyl-CoA to malonyl-CoA. This can be done using a variety of methods, including:
-
Radiolabeled Assay: This method uses [¹⁴C]bicarbonate as a substrate. The incorporation of the radiolabel into the acid-stable product, malonyl-CoA, is measured by scintillation counting.
-
ADP-Glo™ Luminescent Assay: This assay quantifies the amount of ADP produced during the ACC-catalyzed reaction. The amount of ADP is proportional to the enzyme activity.
General Protocol (Radiolabeled Assay):
-
Enzyme Preparation: Purified recombinant human ACC1 or ACC2 is used.
-
Reaction Mixture: The reaction is typically carried out in a buffer containing ATP, acetyl-CoA, and [¹⁴C]bicarbonate.
-
Inhibitor Addition: The test compound (e.g., Firsocostat or its S-enantiomer) is pre-incubated with the enzyme at various concentrations.
-
Reaction Initiation and Termination: The reaction is initiated by the addition of substrates and incubated at 37°C. The reaction is then stopped by the addition of an acid.
-
Quantification: The amount of radiolabeled malonyl-CoA formed is determined by liquid scintillation counting.
-
IC50 Determination: The concentration of the inhibitor that causes 50% inhibition of enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Visualizing the Pathways and Logic
To better understand the context of Firsocostat's action and the rationale for using its enantiomer to confirm specificity, the following diagrams are provided.
Conclusion
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH). [vivo.weill.cornell.edu]
- 5. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. nimbustx.com [nimbustx.com]
- 8. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 9. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis | PLOS One [journals.plos.org]
- 10. GS-0976 Reduces Hepatic Steatosis and Fibrosis Markers in Patients with Nonalcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Firsocostat and Other Acetyl-CoA Carboxylase Inhibitors in Lipid Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction: Acetyl-CoA carboxylase (ACC) has emerged as a critical therapeutic target for metabolic disorders, most notably non-alcoholic steatohepatitis (NASH). By catalyzing the rate-limiting step in de novo lipogenesis (DNL), ACC plays a pivotal role in lipid synthesis and oxidation. Its two isoforms, ACC1 and ACC2, offer distinct points of intervention. ACC1 is primarily cytosolic and involved in fatty acid synthesis, while ACC2 is located on the mitochondrial membrane and regulates fatty acid oxidation. Inhibition of both isoforms is a promising strategy to simultaneously decrease hepatic steatosis and enhance fatty acid oxidation. This guide provides a comparative analysis of Firsocostat (GS-0976), a leading ACC inhibitor, and other notable alternatives, with a focus on their differential effects on lipid metabolism, supported by experimental data.
Firsocostat is a liver-targeted, allosteric inhibitor of both ACC1 and ACC2.[1][2] It binds to the biotin (B1667282) carboxylase (BC) domain, preventing dimerization and subsequent enzyme activity.[3] Notably, Firsocostat is developed as a single (2R)-enantiomer, precluding a direct comparison of its stereoisomers. This guide, therefore, will compare Firsocostat against other ACC inhibitors that have been evaluated in clinical and preclinical settings.
Comparative Efficacy of ACC Inhibitors
The therapeutic potential of ACC inhibitors is primarily evaluated based on their ability to inhibit ACC enzymes, reduce liver fat, and modulate lipid profiles. The following tables summarize the key in vitro and clinical data for Firsocostat and its alternatives.
In Vitro Potency of ACC Inhibitors
| Compound | Target(s) | IC50 (nM) | Reference(s) |
| Firsocostat (GS-0976/ND-630) | hACC1 | 2.1 | [2][3][4][5][6] |
| hACC2 | 6.1 | [2][3][4][5][6] | |
| MK-4074 | hACC1 & hACC2 | ~3 | [1] |
| Clesacostat (PF-05221304) | ACC1 & ACC2 | Not explicitly reported in searches |
Summary: Firsocostat demonstrates potent inhibition of both human ACC1 and ACC2 with IC50 values in the low nanomolar range.[2][3][4][5][6] MK-4074 exhibits similar potent dual inhibition.[1]
Clinical Performance in NASH
| Compound | Study Population | Treatment Duration | Change in Liver Fat (MRI-PDFF) | Change in Serum Triglycerides | Reference(s) |
| Firsocostat (20 mg/day) | NASH patients | 12 weeks | 29% relative reduction vs. placebo | ~11-13% increase | [7] |
| MK-4074 | Patients with hepatic steatosis | 4 weeks | 36% reduction | ~200% increase | [8][9] |
| Clesacostat (in combination with Ervogastat) | NASH patients | 6 weeks | Significant reduction in liver fat | Not explicitly reported for monotherapy | [10][11] |
Summary: Clinical trials have consistently shown that ACC inhibitors, including Firsocostat and MK-4074, lead to a significant reduction in hepatic steatosis as measured by MRI-PDFF.[7][8][9] However, a common class effect is an elevation in serum triglycerides, which is more pronounced with MK-4074 compared to Firsocostat.[7][8][9] Combination therapies involving Clesacostat have also demonstrated efficacy in reducing liver fat.[10][11]
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the evaluation process for these inhibitors, the following diagrams have been generated using Graphviz (DOT language).
Caption: ACC Signaling Pathway and Point of Intervention for Inhibitors.
Caption: Clinical Trial Workflow for Evaluating ACC Inhibitors in NASH.
Experimental Protocols
The evaluation of ACC inhibitors relies on robust and standardized experimental protocols. Below are methodologies for the key experiments cited in the comparison.
Measurement of Hepatic Steatosis: Magnetic Resonance Imaging - Proton Density Fat Fraction (MRI-PDFF)
-
Objective: To non-invasively quantify the fraction of liver protons bound to fat.
-
Protocol:
-
Patient Preparation: Patients are typically required to fast for 4-6 hours prior to the MRI scan to reduce variability in liver fat content.[12]
-
Image Acquisition: A multi-echo 3D spoiled gradient-echo sequence is performed on a 1.5T or 3T MRI scanner. The acquisition covers the entire liver in a single breath-hold.
-
Data Processing: The acquired data is processed using specialized software that employs a multi-peak fat spectral model to separate the signals from water and fat protons. This allows for the calculation of the proton density fat fraction (PDFF) for each voxel.
-
Analysis: Regions of interest (ROIs) are drawn on the PDFF maps of the liver, avoiding major blood vessels and bile ducts. The mean PDFF across all ROIs is calculated to represent the average liver fat content. A relative reduction of ≥30% in MRI-PDFF is often considered a clinically meaningful response in NASH trials.[13][14]
-
Assessment of Liver Fibrosis: Magnetic Resonance Elastography (MRE)
-
Objective: To non-invasively measure the stiffness of liver tissue as a surrogate for fibrosis.
-
Protocol:
-
Patient Preparation: Similar to MRI-PDFF, a 4-6 hour fast is recommended.[12][15]
-
Shear Wave Generation: A passive pneumatic driver is placed on the patient's right upper quadrant over the liver. This driver generates low-frequency (typically 60 Hz) mechanical waves that propagate through the liver tissue.[15]
-
Image Acquisition: A specialized motion-sensitized MRI pulse sequence is used to capture images of the propagating shear waves. The acquisition is performed during end-expiration to ensure reproducibility.[12]
-
Data Processing: An inversion algorithm processes the wave images to generate quantitative maps of tissue stiffness, called elastograms.
-
Analysis: ROIs are drawn on the elastograms to measure the liver stiffness in kilopascals (kPa). Higher stiffness values are indicative of more advanced fibrosis.[15]
-
Quantification of De Novo Lipogenesis (DNL)
-
Objective: To measure the rate of new fatty acid synthesis in the liver.
-
Protocol (Stable Isotope Tracer Method):
-
Tracer Administration: A stable isotope tracer, such as deuterated water (²H₂O) or ¹³C-acetate, is administered to the patient. Deuterated water is often used for long-term, integrated measurements, while ¹³C-acetate is suitable for short-term assessments.[16][17]
-
Sample Collection: Blood samples are collected at specified time points.
-
Lipid Isolation: Triglycerides are isolated from plasma, typically from very-low-density lipoproteins (VLDL).
-
Mass Spectrometry Analysis: The incorporation of the stable isotope into newly synthesized palmitate (a fatty acid) is measured using gas chromatography-mass spectrometry (GC-MS).
-
Calculation: The fractional DNL is calculated based on the enrichment of the tracer in the palmitate and the precursor pool (e.g., body water for deuterated water).[16]
-
Conclusion
Firsocostat stands out as a potent, dual ACC1/ACC2 inhibitor that has demonstrated significant efficacy in reducing hepatic steatosis in patients with NASH. While the on-target effect of hypertriglyceridemia is a concern for the entire class of ACC inhibitors, the increase observed with Firsocostat appears to be less pronounced than that reported for other inhibitors like MK-4074. The ongoing development of Firsocostat, both as a monotherapy and in combination with other agents, will further elucidate its therapeutic potential in the management of NASH and other metabolic diseases. The standardized, non-invasive imaging and metabolic flux methodologies outlined in this guide are crucial for the continued evaluation and comparison of these promising therapeutic agents.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Acetyl-CoA carboxylase 1 and 2 inhibition ameliorates steatosis and hepatic fibrosis in a MC4R knockout murine model of nonalcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Potential Therapeutic Strategies in the Treatment of Metabolic-Associated Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wjgnet.com [wjgnet.com]
- 9. researchgate.net [researchgate.net]
- 10. Pfizer Granted FDA Fast Track Designation for Ervogastat/Clesacostat Combination for the Treatment of Non-Alcoholic Steatohepatitis (NASH) | Pfizer [pfizer.com]
- 11. pfizer.com [pfizer.com]
- 12. radiopaedia.org [radiopaedia.org]
- 13. Non-invasive, quantitative assessment of liver fat by MRI-PDFF as an endpoint in NASH trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Change in MRI-PDFF and Histologic Response in Patients with Nonalcoholic Steatohepatitis: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. cdn.ymaws.com [cdn.ymaws.com]
- 16. prosciento.com [prosciento.com]
- 17. Visualization and quantification of de novo lipogenesis using a FASN-2A-GLuc mouse model - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling On-Target Activity: A Comparative Guide to Firsocostat and its S-Enantiomer in ACC Inhibition
For researchers, scientists, and drug development professionals, confirming the on-target activity of a drug candidate is a critical step. This guide provides a comparative analysis of the potent Acetyl-CoA Carboxylase (ACC) inhibitor, Firsocostat (B609510) (the R-enantiomer), and its S-enantiomer, demonstrating how the use of a stereoisomer can unequivocally confirm on-target engagement.
Firsocostat (also known as GS-0976 or ND-630) is a liver-directed, allosteric inhibitor of both ACC1 and ACC2, key enzymes in the de novo lipogenesis (DNL) pathway.[1] By inhibiting ACC, Firsocostat effectively blocks the conversion of acetyl-CoA to malonyl-CoA, a critical precursor for fatty acid synthesis, and a regulator of fatty acid oxidation.[1][2][3] This mechanism of action makes it a promising therapeutic agent for non-alcoholic steatohepatitis (NASH). Firsocostat specifically binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity.[3][4]
The principle of stereochemistry dictates that enantiomers, being non-superimposable mirror images, can exhibit significantly different biological activities. This guide leverages this principle to illustrate how comparing the potent R-enantiomer (Firsocostat) with its less active S-enantiomer serves as a powerful tool to validate that the observed biological effects of Firsocostat are indeed due to its specific interaction with the ACC enzyme.
Comparative Analysis of Firsocostat Enantiomers
Table 1: In Vitro Inhibition of Human ACC1 and ACC2 by Firsocostat (R-enantiomer)
| Compound | Target | IC50 (nM) |
| Firsocostat (R-enantiomer) | hACC1 | 2.1 |
| Firsocostat (R-enantiomer) | hACC2 | 6.1 |
Data sourced from publicly available information on Firsocostat (ND-630).[5][6][7][8]
Experimental Protocols
To facilitate research in this area, detailed protocols for assessing the in vitro inhibitory activity of Firsocostat and its S-enantiomer against ACC1 and ACC2 are provided below.
In Vitro ACC1 and ACC2 Inhibition Assay
This protocol is adapted from established methods for measuring ACC activity.[9][10][11]
Objective: To determine the 50% inhibitory concentration (IC50) of test compounds (Firsocostat R- and S-enantiomers) against human recombinant ACC1 and ACC2.
Materials:
-
Human recombinant ACC1 and ACC2 enzymes
-
ATP
-
Acetyl-CoA
-
Sodium Bicarbonate (NaHCO3)
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 5 mM MgCl2, 2 mM DTT, 0.01% Triton X-100)
-
Test compounds (Firsocostat R- and S-enantiomers) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
96-well microplates (white, for luminescence)
-
Microplate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 1000-fold the expected IC50.
-
Reaction Setup: In a 96-well plate, add the following components in order:
-
Assay Buffer
-
Test compound dilution (final DMSO concentration should be ≤1%)
-
A mixture of Acetyl-CoA and NaHCO3
-
Human recombinant ACC1 or ACC2 enzyme
-
-
Initiation of Reaction: Start the enzymatic reaction by adding ATP to each well.
-
Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.
-
Detection of ADP: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding the ADP-Glo™ reagent, incubating, and then adding the Kinase Detection Reagent.
-
Data Analysis: Measure the luminescence using a microplate reader. The amount of ADP produced is proportional to the ACC activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Determine the IC50 values by fitting the data to a four-parameter logistic curve.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the underlying biological pathway and the experimental process, the following diagrams are provided.
Caption: ACC Signaling Pathway and Firsocostat Inhibition.
Caption: In Vitro ACC Inhibition Assay Workflow.
By employing the inactive S-enantiomer as a negative control alongside the active Firsocostat (R-enantiomer), researchers can robustly demonstrate that the inhibition of ACC and the subsequent effects on fatty acid metabolism are a direct result of specific, on-target binding. This comparative approach is an indispensable tool for validating the mechanism of action of chiral drug candidates.
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. firsocostat | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA carboxylase inhibition by ND-630 reduces hepatic steatosis, improves insulin sensitivity, and modulates dyslipidemia in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Firsocostat | Acetyl-CoA Carboxylase | TargetMol [targetmol.com]
- 9. Inhibition of Acetyl-CoA Carboxylase 1 (ACC1) and 2 (ACC2) Reduces Proliferation and De Novo Lipogenesis of EGFRvIII Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Firsocostat (S-enantiomer) for Non-alcoholic Steatohepatitis (NASH): A Guide for Researchers
For researchers and drug development professionals, this guide provides a comprehensive statistical analysis of Firsocostat control data and compares its performance against other therapeutic alternatives for Non-alcoholic Steatohepatitis (NASH). This document summarizes key experimental data, outlines detailed protocols, and visualizes relevant biological and procedural workflows.
Firsocostat (GS-0976), an investigational, liver-targeted, small-molecule inhibitor of acetyl-CoA carboxylase (ACC), has been evaluated in clinical trials for the treatment of NASH. As the R-enantiomer of its chemical structure, it is the biologically active form of the drug. This guide will refer to it as Firsocostat, representing the active S-enantiomer. Firsocostat works by allosterically inhibiting both ACC1 and ACC2 isoforms, which are key enzymes in de novo lipogenesis (DNL), the process of converting carbohydrates into fatty acids. By inhibiting ACC, Firsocostat aims to reduce the production of new fats in the liver, a central pathological feature of NASH.
Performance and Statistical Analysis of Firsocostat in Clinical Trials
Firsocostat has been evaluated in several clinical trials, with key data emerging from a phase 2a study and the larger phase 2b ATLAS trial. These studies have provided valuable insights into the efficacy and safety of Firsocostat, particularly in comparison to placebo control groups.
Phase 2a Clinical Trial Results
A randomized, placebo-controlled phase 2a trial assessed the efficacy of Firsocostat in patients with NASH over a 12-week period. The primary endpoint was the relative change in hepatic fat fraction as measured by magnetic resonance imaging proton density fat fraction (MRI-PDFF).[1]
| Parameter | Firsocostat (20 mg) | Placebo | p-value |
| Number of Patients | 49 | 26 | |
| Relative Reduction in Liver Fat (MRI-PDFF) from Baseline | 29% | Not Reported | 0.002 |
| Proportion of Patients with ≥30% Relative Decrease in Liver Fat | 48% | 15% | <0.05 |
| Patients with Triglyceride Levels >500 mg/dL | 16 | Not specified for placebo |
Table 1: Key Efficacy Outcomes of the Phase 2a Trial of Firsocostat in NASH at 12 Weeks.[1]
Phase 2b ATLAS Trial (NCT03449446) Results
The ATLAS trial was a larger, 48-week, randomized, double-blind, placebo-controlled study that evaluated Firsocostat as a monotherapy and in combination with other agents in patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH. The primary endpoint was a ≥1-stage improvement in fibrosis without worsening of NASH.[2][3][4]
| Parameter | Firsocostat (20 mg) | Placebo | p-value |
| Number of Patients | 33 | 38 | |
| Fibrosis Improvement by ≥1 Stage without Worsening of NASH | 12.1% | 10.5% | 0.94 |
| NASH Resolution without Worsening of Fibrosis | Not Reported | 0% | |
| ≥2-point Reduction in NAFLD Activity Score (NAS) | Significantly higher vs. placebo | Not specified | ≤ 0.05 |
| Reduction in Steatosis, Lobular Inflammation, and Ballooning | Significantly higher vs. placebo | Not specified | ≤ 0.05 |
| Improvement in ALT, AST, Bilirubin, and ELF Score | Statistically significant improvements | Not specified | ≤ 0.05 |
Table 2: Key Efficacy Outcomes of the ATLAS Phase 2b Trial of Firsocostat Monotherapy in NASH at 48 Weeks.[2][4]
Comparison with Alternative NASH Therapies
The therapeutic landscape for NASH is rapidly evolving, with several alternative mechanisms of action being investigated. A direct comparison of Firsocostat with these alternatives, based on available clinical trial data, is presented below.
| Therapeutic Agent (Trial Name) | Mechanism of Action | Key Efficacy Endpoint | Treatment Arm | Placebo Arm |
| Firsocostat (ATLAS) | ACC Inhibitor | ≥1-stage fibrosis improvement without NASH worsening | 12.1% | 10.5% |
| Obeticholic Acid (REGENERATE)[5][6][7][8][9] | FXR Agonist | ≥1-stage fibrosis improvement without NASH worsening | 22.4% (25 mg) | 9.6% |
| Semaglutide (Phase 2)[10][11][12][13][14] | GLP-1 Receptor Agonist | NASH resolution without worsening of fibrosis | 59% (0.4 mg) | 17% |
| Lanifibranor (B608451) (NATIVE)[15][16][17][18][19] | Pan-PPAR Agonist | NASH resolution without worsening of fibrosis | 49% (1200 mg) | 22% |
Table 3: Comparative Efficacy of Firsocostat and Alternative Therapies in Phase 2/3 Clinical Trials for NASH.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are the key aspects of the experimental protocols for the Firsocostat clinical trials.
Phase 2a Firsocostat Trial Protocol
-
Study Design: A 12-week, randomized, double-blind, placebo-controlled trial.[1]
-
Patient Population: Patients diagnosed with NASH and liver fibrosis stages F1 through F3, confirmed by biopsy or MRI-PDFF (liver steatosis ≥8%) and magnetic resonance elastography (MRE) (liver stiffness ≥ 2.5 kPa).[1]
-
Intervention: Patients were randomized in a 2:2:1 ratio to receive Firsocostat 20 mg daily, Firsocostat 5 mg daily, or placebo.[1]
-
Primary Endpoint: The proportion of patients achieving a relative decrease of at least 30% in hepatic steatosis as measured by MRI-PDFF from baseline to week 12.[1]
-
Key Secondary Endpoints: Changes in markers of liver fibrosis, such as the Enhanced Liver Fibrosis (ELF) test and tissue inhibitor of metalloproteinase 1 (TIMP-1).[1]
ATLAS Phase 2b Trial (NCT03449446) Protocol
-
Study Design: A 48-week, randomized, double-blind, placebo-controlled study.[2][3][4]
-
Patient Population: Patients with bridging fibrosis (F3) or compensated cirrhosis (F4) due to NASH.[2][3][4]
-
Intervention: Patients were randomized to receive Firsocostat 20 mg, Cilofexor 30 mg, Selonsertib 18 mg, combinations of these drugs, or placebo, administered orally once daily.[2][3][4]
-
Primary Endpoint: The proportion of patients who achieved a ≥1-stage improvement in fibrosis without worsening of NASH at week 48, based on central pathologist review.[2][3][4]
-
Key Secondary Endpoints: Changes in NAFLD Activity Score (NAS), liver histology assessed by machine learning, liver biochemistry, and noninvasive markers of fibrosis.[2][4]
Visualizing the Science: Diagrams and Workflows
To further elucidate the mechanisms and processes involved, the following diagrams are provided in the DOT language for Graphviz.
Caption: Mechanism of action of Firsocostat in inhibiting de novo lipogenesis.
Caption: Simplified workflow of the ATLAS Phase 2b clinical trial.
Caption: Logical relationship of NASH pathology and therapeutic targets.
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. gilead.com [gilead.com]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
- 5. hcplive.com [hcplive.com]
- 6. Intercept Announces Positive Data in Fibrosis due to NASH from a New Analysis of its Phase 3 REGENERATE Study of Obeticholic Acid (OCA) - press release [natap.org]
- 7. NEW SAFETY AND EFFICACY ANALYSES FROM THE REGENERATE TRIAL OF OBETICHOLIC ACID FOR THE TREATMENT OF NONALCOHOLIC STEATOHEPATITIS - Digestive Disease Week [ddw.digitellinc.com]
- 8. gut.bmj.com [gut.bmj.com]
- 9. REGENERATE study: Obeticholic acid shows antifibrotic benefit in NASH - Medical Conferences [conferences.medicom-publishers.com]
- 10. hcplive.com [hcplive.com]
- 11. A Placebo-Controlled Trial of Subcutaneous Semaglutide in Nonalcoholic Steatohepatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. hcplive.com [hcplive.com]
- 13. Semaglutide 2.4 mg once weekly in patients with non-alcoholic steatohepatitis-related cirrhosis: A... : Falk Foundation [falkfoundation.org]
- 14. Semaglutide for nonalcoholic steatohepatitis: closer to a solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. inventivapharma.com [inventivapharma.com]
- 16. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH | Nasdaq [nasdaq.com]
- 17. Clinical Trials - Inventiva Pharma [inventivapharma.com]
- 18. The New England Journal of Medicine publishes the results of the NATIVE Phase IIb clinical trial with lanifibranor in NASH - Inventiva Pharma [inventivapharma.com]
- 19. A Randomized, Controlled Trial of the Pan-PPAR Agonist Lanifibranor in NASH - PubMed [pubmed.ncbi.nlm.nih.gov]
Lack of Publicly Available Data on Firsocostat S-enantiomer as a Control
A comprehensive search of peer-reviewed scientific literature did not yield studies that have utilized the S-enantiomer of Firsocostat as a control for comparative analysis. While the existence of the S-enantiomer is noted by chemical suppliers, its biological activity and use in controlled experiments are not detailed in publicly accessible research. Typically, for chiral molecules like Firsocostat, one enantiomer (in this case, the R-enantiomer, also known as GS-0976) possesses the primary pharmacological activity, while the other is significantly less active or inactive. The inactive enantiomer is often used as a negative control in preclinical development to demonstrate the stereospecificity of the active compound. However, these specific experiments are often part of internal drug discovery and development reports and are not always published in peer-reviewed journals.
In the absence of direct comparative data for the S-enantiomer, this guide provides a comprehensive overview of the active R-enantiomer of Firsocostat, including its mechanism of action, and available preclinical and clinical data. This information serves as a valuable resource for researchers by detailing the established effects and experimental protocols associated with the pharmacologically active form of the molecule.
Firsocostat (R-enantiomer, GS-0976): A Guide for Researchers
Firsocostat (also known as GS-0976 and ND-630) is a potent, liver-targeted, allosteric inhibitor of both isoforms of Acetyl-CoA Carboxylase (ACC1 and ACC2)[1][2][3]. It is under investigation for the treatment of non-alcoholic steatohepatitis (NASH)[1][3][4].
Mechanism of Action
ACC is a rate-limiting enzyme in de novo lipogenesis (DNL), the metabolic pathway for synthesizing fatty acids[1][4]. ACC catalyzes the conversion of acetyl-CoA to malonyl-CoA. Malonyl-CoA is a crucial building block for fatty acid synthesis and also acts as an allosteric inhibitor of carnitine palmitoyltransferase I (CPT1), an enzyme essential for the transport of fatty acids into the mitochondria for β-oxidation[1][4].
Firsocostat allosterically binds to the biotin (B1667282) carboxylase (BC) domain of ACC, preventing its dimerization and subsequent enzymatic activity[1][2]. By inhibiting both ACC1 (cytosolic) and ACC2 (mitochondrial), Firsocostat is designed to decrease hepatic DNL and increase fatty acid oxidation, thereby reducing the accumulation of fat in the liver (hepatic steatosis)[1].
Quantitative Data
In Vitro Efficacy
| Compound | Target | IC₅₀ (nM) | Assay |
| Firsocostat (ND-630) | Human ACC1 | 2.1 | Enzymatic Assay |
| Firsocostat (ND-630) | Human ACC2 | 6.1 | Enzymatic Assay |
Data sourced from MedchemExpress and Selleck Chemicals product pages.[5][6]
Cellular Activity
| Compound | Effect | EC₅₀ (nM) | Cell Line |
| Firsocostat (ND-630) | Inhibition of Fatty Acid Synthesis | 66 | HepG2 |
Data sourced from Selleck Chemicals product page.[6]
Clinical Efficacy (Phase 2 Study in NASH Patients)
| Parameter | Firsocostat 20 mg (n=46) | Placebo (n=26) | p-value |
| Median Relative Change in MRI-PDFF* from Baseline | -29% | -8% | 0.002 |
| Patients with ≥30% Reduction in MRI-PDFF | 48% | 15% | 0.004 |
| Median Relative Change in TIMP-1** from Baseline | -7.9% | -1.5% | 0.022 |
*MRI-PDFF: Magnetic Resonance Imaging-Proton Density Fat Fraction, a measure of liver fat. **TIMP-1: Tissue Inhibitor of Metalloproteinase-1, a serum marker of liver fibrosis. Data from a 12-week study.[7][8]
Experimental Protocols
In Vitro ACC Inhibition Assay
Detailed protocols for in vitro enzymatic assays are proprietary to the discovering entities. However, a general method involves incubating the recombinant human ACC1 or ACC2 enzyme with its substrate, acetyl-CoA, and co-factors in the presence of varying concentrations of the inhibitor (Firsocostat). The enzyme activity is typically measured by quantifying the rate of product (malonyl-CoA) formation, often using a coupled-enzyme system or radioisotope-labeled substrates.
Cellular Fatty Acid Synthesis Assay
A common method for assessing fatty acid synthesis in a cellular context, as performed with HepG2 cells, is described below:
-
Cell Culture: HepG2 cells are cultured in a suitable medium.
-
Treatment: Cells are treated with various concentrations of Firsocostat.
-
Labeling: A radiolabeled precursor, such as [¹⁴C]acetate, is added to the culture medium.
-
Incubation: Cells are incubated for a set period (e.g., 4 hours) to allow for the incorporation of the radiolabel into newly synthesized fatty acids.
-
Lipid Extraction: Cellular lipids are extracted using organic solvents.
-
Quantification: The amount of radioactivity incorporated into the lipid fraction is measured using scintillation counting. The EC₅₀ value is then calculated based on the dose-dependent inhibition of [¹⁴C]acetate incorporation.[1]
Clinical Trial Protocol (Phase 2, NCT02856151)
The following provides a summarized workflow for the Phase 2 clinical trial evaluating Firsocostat in NASH patients:
-
Patient Population: Adults with a diagnosis of NASH and evidence of liver fibrosis.
-
Study Design: A randomized, double-blind, placebo-controlled trial.
-
Randomization: Patients were assigned to receive Firsocostat (5 mg or 20 mg) or a matching placebo, administered orally once daily for 12 weeks[8].
-
Primary Endpoint Assessment: The primary efficacy endpoint was the change in hepatic fat content from baseline to week 12, as measured by MRI-PDFF[8].
-
Secondary and Exploratory Endpoints: These included the proportion of patients achieving a ≥30% relative reduction in MRI-PDFF, and changes in serum markers of liver fibrosis and injury, such as TIMP-1 and Alanine Aminotransferase (ALT)[7][8].
References
- 1. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Firsocostat - Wikipedia [en.wikipedia.org]
- 4. GS-0976 (Firsocostat): an investigational liver-directed acetyl-CoA carboxylase (ACC) inhibitor for the treatment of non-alcoholic steatohepatitis (NASH) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. gilead.com [gilead.com]
- 8. escholarship.org [escholarship.org]
Safety Operating Guide
Proper Disposal of Firsocostat (S-enantiomer): A Guide for Laboratory Professionals
For immediate release:
This document provides essential guidance on the proper disposal procedures for Firsocostat (S-enantiomer), also known as GS-0976 or ND-630, a potent acetyl-CoA carboxylase (ACC) inhibitor used in research and drug development. Adherence to these procedures is critical to ensure laboratory safety, environmental protection, and regulatory compliance.
Hazard Assessment and Regulatory Overview
A critical first step in the safe disposal of any chemical is a thorough hazard assessment. Safety Data Sheets (SDSs) are the primary source for this information. However, for Firsocostat, there is conflicting information between suppliers.
-
One supplier, Cayman Chemical, indicates that Firsocostat (as ND-630) is not classified as a hazardous substance according to the Globally Harmonized System (GHS)[1].
-
In contrast, another supplier, MedChemExpress, classifies Firsocostat as hazardous , citing potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation[2].
Given this discrepancy, it is imperative to handle and dispose of Firsocostat with caution, treating it as a potentially hazardous substance. All disposal activities must comply with local, state, and federal regulations governing chemical waste.
Personal Protective Equipment (PPE)
Before handling Firsocostat for disposal, ensure appropriate Personal Protective Equipment (PPE) is worn.
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Recommended if handling powder outside of a fume hood to avoid respiratory irritation[2] |
Step-by-Step Disposal Procedure
The following procedure outlines the recommended steps for the safe disposal of Firsocostat (S-enantiomer) and its containers.
Step 1: Waste Identification and Segregation
-
Solid Waste: Collect all unused or expired Firsocostat powder in a clearly labeled, sealed container.
-
Contaminated Materials: Any materials that have come into contact with Firsocostat, such as pipette tips, weighing paper, and contaminated gloves, should be considered chemical waste.
-
Liquid Waste: Solutions containing Firsocostat should be collected in a separate, sealed, and clearly labeled waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste program.
Step 2: Waste Container Labeling
-
Label all waste containers with the following information:
-
"Hazardous Waste"
-
"Firsocostat (S-enantiomer)" or "GS-0976"
-
List of all components in the waste container (including solvents)
-
Approximate concentrations and volumes
-
Date of accumulation start
-
Step 3: Storage of Waste
-
Store waste containers in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Ensure containers are tightly sealed to prevent leaks or spills.
Step 4: Arrange for Professional Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with the complete waste information, including the SDS from MedChemExpress, to ensure proper handling and disposal according to all applicable regulations. Do not attempt to dispose of Firsocostat down the drain or in regular trash.
Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Secure the Area: Alert others in the vicinity and restrict access to the spill area.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the necessary protective equipment.
-
Contain the Spill:
-
For solid spills: Carefully sweep or scoop the material into a labeled waste container. Avoid creating dust.
-
For liquid spills: Absorb the spill with an inert material (e.g., vermiculite, sand, or chemical absorbent pads).
-
-
Clean the Area: Decontaminate the spill area with an appropriate cleaning agent (e.g., soap and water), and collect all cleaning materials as hazardous waste.
-
Seek Medical Attention if Necessary:
-
If swallowed: Rinse mouth and seek immediate medical attention[2].
-
In case of skin contact: Wash with plenty of soap and water[2].
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[2].
-
If inhaled: Move to fresh air[2].
-
Experimental Workflow for Safe Disposal
References
Personal protective equipment for handling Firsocostat (S enantiomer)
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety and logistical guidance for the handling and disposal of Firsocostat (S enantiomer), an investigational acetyl-CoA carboxylase (ACC) inhibitor. Given that a specific Safety Data Sheet (SDS) is not publicly available for this research compound, the following procedures are based on best practices for handling potent pharmaceutical ingredients in a laboratory setting. A thorough risk assessment should be conducted before commencing any work.
Personal Protective Equipment (PPE)
Appropriate PPE is the primary barrier against exposure to potent research compounds. The following table outlines the recommended PPE for handling Firsocostat (S enantiomer).
| PPE Category | Item | Specifications and Recommendations |
| Eye and Face Protection | Safety Goggles | Must be chemical splash-proof and meet ANSI Z87.1 standards.[1] |
| Face Shield | To be worn over safety goggles during procedures with a high risk of splashing or aerosol generation.[2] | |
| Hand Protection | Double Nitrile Gloves | Wear two pairs of nitrile gloves, with the outer pair changed immediately upon contamination or at regular intervals. |
| Body Protection | Disposable Lab Coat | A dedicated, disposable lab coat should be worn over personal clothing.[3] |
| Closed-toe Shoes | Required in all laboratory settings to protect against spills and falling objects.[2] | |
| Respiratory Protection | N95 or higher Respirator | Recommended for weighing and handling of the solid compound to prevent inhalation of fine particles. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical to ensure safety and minimize contamination.
1. Preparation and Area Setup:
-
Designated Area: All handling of Firsocostat (S enantiomer) should occur in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.
-
Decontamination: Before and after work, decontaminate the designated area with an appropriate solvent (e.g., 70% ethanol), followed by a suitable cleaning agent.
-
Waste Management: Prepare clearly labeled, sealed waste containers for solid and liquid chemical waste.
2. Weighing and Aliquoting:
-
Engineering Controls: Use a balance with a draft shield or a ventilated balance enclosure to minimize the dispersion of the powdered compound.
-
Technique: Handle the solid with care to avoid generating dust. Use appropriate tools, such as chemical-resistant spatulas.
-
Aliquot Preparation: If preparing stock solutions, do so immediately after weighing within the containment area.
3. Solution Preparation and Use:
-
Solvent Addition: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Container Labeling: Clearly label all containers with the compound name, concentration, solvent, date, and appropriate hazard warnings.
-
Experimental Use: When using solutions in experiments, employ good laboratory practices to avoid spills and aerosol generation.
4. Post-Handling Procedures:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used.
-
PPE Removal: Remove PPE in the correct order to avoid self-contamination. Dispose of single-use items in the designated hazardous waste container.
-
Personal Hygiene: Immediately wash hands and any potentially exposed skin with soap and water after removing PPE.
Disposal Plan
Proper disposal of Firsocostat (S enantiomer) and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid Waste | - Collect all solid waste, including contaminated PPE (gloves, disposable lab coats), weighing papers, and pipette tips, in a dedicated, clearly labeled, and sealed hazardous waste container. |
| Liquid Waste | - Collect all liquid waste containing Firsocostat (S enantiomer) in a labeled, sealed, and chemical-resistant hazardous waste container. - Do not mix with other incompatible waste streams. |
| Sharps Waste | - Dispose of any contaminated needles, syringes, or other sharps in a designated sharps container. |
All waste must be disposed of through the institution's official hazardous waste management program. Follow all local, state, and federal regulations for the disposal of chemical waste.
Safe Handling Workflow Diagram
The following diagram illustrates the key stages of the safe handling workflow for Firsocostat (S enantiomer).
Caption: Workflow for the safe handling and disposal of Firsocostat (S enantiomer).
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
